Olopatadine-d3 N-Oxide
Description
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Properties
IUPAC Name |
3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the exact mass of Olopatadine-d3 N-Oxide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a key labeled metabolite of the antihistaminic drug Olopatadine. This document details its precise mass, chemical properties, and its role in pharmacokinetic and metabolic studies. A representative bioanalytical protocol for the quantification of Olopatadine and its N-oxide metabolite is presented, alongside a visualization of the metabolic pathway. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the development and analysis of Olopatadine.
Introduction
Olopatadine is a potent and selective histamine (B1213489) H1-receptor antagonist and mast cell stabilizer. It is widely used for the treatment of allergic conjunctivitis and allergic rhinitis. Understanding the pharmacokinetics and metabolism of Olopatadine is crucial for its clinical development and application. This compound is the stable isotope-labeled form of the Olopatadine N-oxide metabolite. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in the measurement of the parent drug and its metabolite in biological matrices.
Chemical Properties and Exact Mass
The accurate determination of the mass of analytical standards is fundamental for mass spectrometry-based applications. The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid | N/A |
| Molecular Formula | C₂₁H₂₀D₃NO₄ | [1] |
| Molecular Weight (Average Mass) | 356.4 g/mol | [1] |
| Monoisotopic (Exact) Mass | 356.18154 Da | Calculated |
| CAS Number | 1246832-94-9 or 1331666-71-7 | N/A |
Note: The exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of the constituent elements (C: 12.000000, H: 1.007825, D: 2.014102, N: 14.003074, O: 15.994915).
Metabolism of Olopatadine
Olopatadine is metabolized in the liver to a limited extent. The formation of Olopatadine N-oxide is a key metabolic pathway.[2] This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[3][4] Another minor metabolite is N-desmethyl olopatadine, formed by cytochrome P450 3A4 (CYP3A4).[3][4]
References
In-Depth Technical Guide: Synthesis and Characterization of Deuterated Olopatadine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Olopatadine N-Oxide. Olopatadine, an antihistamine and mast cell stabilizer, is metabolized in vivo to its N-oxide derivative. The deuterated analogue of this metabolite is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry. This document outlines a detailed synthetic pathway, starting from the synthesis of deuterated Olopatadine (Olopatadine-d6), followed by its N-oxidation. Furthermore, it details the necessary characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the identity, purity, and isotopic enrichment of the final compound. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development applications.
Introduction
Olopatadine is a well-established pharmaceutical agent for the treatment of allergic conjunctivitis and rhinitis.[1] Its pharmacological activity is complemented by a metabolic profile that includes the formation of Olopatadine N-Oxide.[1] To accurately quantify Olopatadine and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. Deuterated Olopatadine N-Oxide (specifically, with deuterium (B1214612) labels on the N,N-dimethyl groups, commonly referred to as d6) serves this purpose by mimicking the physicochemical properties of the analyte while being distinguishable by its higher mass.
This guide details a robust two-stage synthetic process: the initial synthesis of Olopatadine-d6 followed by its subsequent oxidation to the corresponding N-oxide. It also provides the expected analytical data for the characterization of the final product.
Synthesis Pathway
The synthesis of deuterated Olopatadine N-Oxide is accomplished in two principal stages, as depicted in the workflow below.
Stage 1: Synthesis of Deuterated Olopatadine (Olopatadine-d6)
A novel and efficient approach for the synthesis of Olopatadine-d6 involves the use of commercially available and cost-effective dimethyl sulfate-d6.[2] This method circumvents the need for more expensive deuterated reagents like dimethylamine-d6.[2] The key step is the alkylation of a primary amine precursor of Olopatadine with dimethyl sulfate-d6 to introduce the two deuterated methyl groups onto the nitrogen atom.[2]
Stage 2: N-Oxidation of Deuterated Olopatadine
The synthesized Olopatadine-d6 is then converted to its corresponding N-oxide. This is a standard oxidation reaction of a tertiary amine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3] The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at a controlled temperature.
Experimental Protocols
Synthesis of Deuterated Olopatadine (Olopatadine-d6)
The synthesis of the deuterated precursor, Olopatadine-d6, follows a multi-step pathway that culminates in the introduction of the deuterated methyl groups. A previously reported efficient synthesis utilizes inexpensive and commercially available dimethyl sulfate-d6 for the alkylation of a primary amine intermediate.[2] The structure of the resulting Olopatadine-d6 is confirmed by ¹H NMR and mass spectral data.[2]
Synthesis of Deuterated Olopatadine N-Oxide
Materials:
-
Deuterated Olopatadine (Olopatadine-d6)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve Olopatadine-d6 (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled Olopatadine-d6 solution over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure deuterated Olopatadine N-Oxide.[4]
Characterization Data
The structural confirmation and purity assessment of the synthesized deuterated Olopatadine N-Oxide are performed using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Olopatadine[1] | Olopatadine N-Oxide[5] | Deuterated Olopatadine N-Oxide |
| Molecular Formula | C₂₁H₂₃NO₃ | C₂₁H₂₃NO₄ | C₂₁H₁₇D₆NO₄ |
| Molecular Weight | 337.41 g/mol | 353.41 g/mol | 359.45 g/mol |
| Appearance | White solid | White to off-white solid | White to off-white solid |
Spectroscopic Data
The following tables summarize the expected key spectroscopic data for the characterization of deuterated Olopatadine N-Oxide, with comparative data for the non-deuterated parent compound and its N-oxide where available.
Table 2: ¹H NMR Spectroscopic Data (Expected Shifts, δ in ppm)
| Proton Assignment | Olopatadine (in CDCl₃) | Olopatadine N-Oxide (Predicted) | Deuterated Olopatadine N-Oxide (Predicted) |
| Aromatic Protons | ~7.0-7.5 | ~7.0-7.6 | ~7.0-7.6 |
| Olefinic Proton | ~5.7-5.9 | ~5.8-6.0 | ~5.8-6.0 |
| Methylene Protons (Oxepine Ring) | ~5.0-5.2 | ~5.0-5.3 | ~5.0-5.3 |
| Methylene Protons (Propylidene Chain) | ~2.4-2.8 | ~2.5-3.0 | ~2.5-3.0 |
| N,N-dimethyl Protons | ~2.2 | ~3.1-3.3 | Absent |
Note: The chemical shifts for the N-oxide are predicted to be shifted downfield due to the deshielding effect of the N-oxide moiety. The most significant change in the deuterated compound's ¹H NMR spectrum will be the absence of the signal corresponding to the N,N-dimethyl protons.
Table 3: ¹³C NMR Spectroscopic Data (Expected Shifts, δ in ppm)
| Carbon Assignment | Olopatadine (in CDCl₃) | Olopatadine N-Oxide (Predicted) | Deuterated Olopatadine N-Oxide (Predicted) |
| Carboxylic Acid Carbonyl | ~175-178 | ~175-178 | ~175-178 |
| Aromatic & Olefinic Carbons | ~120-155 | ~120-155 | ~120-155 |
| Methylene Carbons (Oxepine Ring) | ~70-72 | ~70-72 | ~70-72 |
| Methylene Carbons (Propylidene Chain) | ~25-58 | ~25-65 | ~25-65 |
| N,N-dimethyl Carbons | ~43-45 | ~60-65 | ~60-65 (Signal may be split or broadened due to C-D coupling) |
Note: The carbon signals of the N,N-dimethyl group in the N-oxide are expected to be significantly shifted downfield. In the deuterated analogue, these carbon signals may appear as multiplets in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (Predicted) |
| Olopatadine | ESI+ | 338.17 | 292, 264, 221 |
| Olopatadine N-Oxide | ESI+ | 354.16 | [M+H-O]⁺ (338), [M+H-H₂O]⁺ (336) |
| Deuterated Olopatadine N-Oxide | ESI+ | 360.20 | [M+H-O]⁺ (344), [M+H-HDO]⁺ (340), loss of deuterated fragments |
Note: A characteristic fragmentation of N-oxides in mass spectrometry is the loss of an oxygen atom ([M+H-O]⁺).[6] For the deuterated analogue, the molecular ion peak will be shifted by +6 mass units compared to the non-deuterated N-oxide. The fragmentation pattern will show corresponding mass shifts.
Experimental and Characterization Workflow
The logical flow of the synthesis and characterization process is crucial for ensuring the quality and identity of the final product.
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of deuterated Olopatadine N-Oxide. The described two-stage synthesis, beginning with the efficient deuteration of an Olopatadine precursor followed by N-oxidation, offers a reliable route to this important analytical standard. The comprehensive characterization data, presented in a structured format, will aid researchers in confirming the successful synthesis and purity of the target molecule. The provided workflows and protocols are intended to be a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry, facilitating the accurate quantification of Olopatadine and its metabolites in various biological studies.
References
- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Workup [chem.rochester.edu]
- 5. Olopatadine N-Oxide | CAS 173174-07-7 | LGC Standards [lgcstandards.com]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Olopatadine and its Primary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olopatadine (B1677272) is a well-established antihistamine and mast cell stabilizer, widely used for the management of allergic conjunctivitis and rhinitis. A thorough understanding of its pharmacokinetic (PK) properties, including the behavior of its primary metabolites, is crucial for optimizing its therapeutic use and for the development of new formulations. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of olopatadine and its main metabolites, N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3). The document summarizes quantitative PK data in structured tables, details common experimental methodologies for its quantification in biological matrices, and presents visual representations of its metabolic pathway and a typical clinical PK study workflow.
Introduction
Olopatadine exerts its pharmacological effects by selectively antagonizing the histamine (B1213489) H1 receptor and inhibiting the release of histamine and other inflammatory mediators from mast cells.[1][2][3] Its clinical efficacy is dependent on achieving adequate local concentrations at the target site (e.g., conjunctiva, nasal mucosa) while minimizing systemic exposure to reduce the potential for adverse effects. This guide delves into the critical pharmacokinetic characteristics that govern the disposition of olopatadine and its metabolites in the human body.
Pharmacokinetic Properties
Absorption
Olopatadine is administered via ophthalmic, intranasal, and oral routes.
-
Ophthalmic Administration: Systemic absorption following topical ocular administration is limited. Plasma concentrations of olopatadine are generally low, often near or below the limit of quantification.[4][5] In one study with olopatadine 0.77% ophthalmic solution, the peak plasma concentration (Cmax) was 1.65 ng/mL after a single dose and 1.45 ng/mL after multiple doses, with the time to reach Cmax (Tmax) being approximately 2 hours.[5]
-
Intranasal Administration: The systemic bioavailability of intranasal olopatadine is estimated to be around 57%.[4] Following intranasal administration, olopatadine is rapidly absorbed, with Cmax values generally observed between 15 minutes and 2 hours post-dose.[1] In healthy volunteers receiving olopatadine 0.6% nasal spray, the mean Cmax was approximately 17.5 ng/mL.[1]
-
Oral Administration: After oral administration, olopatadine is rapidly and extensively absorbed.[2][3] In healthy Chinese subjects receiving a single 5 mg oral dose, the mean Cmax was 69.98 ng/mL, with a Tmax of approximately 1.02 hours.[6][7]
Distribution
Olopatadine is moderately bound to human serum proteins, primarily albumin, with a binding ratio of approximately 55%.[4] The apparent volume of distribution (Vd/F) after oral administration in healthy Chinese subjects was 133.83 L, suggesting a wide distribution into tissues.[4][6]
Metabolism
Metabolism is a minor route of elimination for olopatadine.[7][8] The two primary metabolites identified in human plasma are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[7][8]
-
N-desmethyl olopatadine (M1) is formed primarily through the action of the cytochrome P450 isoenzyme CYP3A4 .[4][9] Plasma concentrations of M1 are generally very low.[10]
-
Olopatadine N-oxide (M3) formation is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3 .[4][9] Following topical ocular administration, M3 has been detected in the plasma of some individuals, with a maximum concentration of 0.174 ng/mL.[1][10]
The metabolic pathway of olopatadine is depicted in the diagram below.
Excretion
The primary route of elimination for olopatadine is renal excretion of the unchanged drug.[2][4][8] Following oral administration, approximately 60-70% of the dose is recovered in the urine as unchanged olopatadine.[4] The contribution of metabolites to urinary excretion is minor, with M1 and M3 accounting for approximately 1.6% and 4.1% of the urinary recovery, respectively, after oral dosing.[8] The plasma elimination half-life of olopatadine varies depending on the route of administration, ranging from approximately 3 to 4 hours after ocular administration to 8 to 12 hours after oral administration.[4][5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for olopatadine and its primary metabolites across different routes of administration.
Table 1: Pharmacokinetic Parameters of Olopatadine in Healthy Adults
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Ophthalmic [5] | 0.77% (single dose) | 1.65 | ~2 | - | 2.90 - 3.40 |
| Ophthalmic [5] | 0.77% (multiple dose) | 1.45 | ~2 | - | 2.90 - 3.40 |
| Intranasal [1] | 0.6% (single dose) | 17.5 ± 6.7 | 0.25 - 2 | 60.3 ± 20.3 | ~10 |
| Intranasal (SAR Patients) [1][4] | 0.6% (steady state) | 23.3 ± 6.2 | 0.25 - 2 | 78.0 ± 13.9 | - |
| Oral [6][7] | 5 mg (single dose) | 69.98 ± 20.87 | 1.02 ± 0.34 | 266.00 ± 143.95 (AUClast) | 5.87 ± 4.24 |
Data are presented as mean ± standard deviation where available. AUC values are specified as AUClast (to the last measurable concentration) or AUC0-12 (over 12 hours) where indicated.
Table 2: Pharmacokinetic Parameters of Olopatadine Metabolites
| Metabolite | Route of Administration | Dose | Cmax (ng/mL) | Notes |
| M1 (N-desmethyl olopatadine) | Ophthalmic[10] | 0.7% | Below LLOQ (0.05) | Not detected in plasma samples. |
| M3 (Olopatadine N-oxide) | Ophthalmic[1][10] | 0.7% | 0.174 (max) | Detected in less than 10% of plasma samples in about half of the subjects. |
Experimental Protocols
The quantification of olopatadine and its metabolites in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Radioimmunoassay (RIA) has also been utilized.
Representative LC-MS/MS Method for Quantification in Plasma
This protocol is a synthesis of methodologies reported in the literature.[11][12][13]
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add an internal standard (e.g., amitriptyline).
-
Add 500 µL of acetonitrile (B52724) (containing 1% formic acid) to precipitate proteins and vortex for 1 minute.
-
Perform liquid-liquid extraction by adding 3 mL of an organic solvent mixture (e.g., ethyl acetate/dichloromethane, 4:1 v/v) and vortex for 2 minutes.
-
Centrifuge the mixture at approximately 3500 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.
-
Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Calibration and Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards in plasma. A linear range of 0.2 to 100 ng/mL is typically achieved.[12] The lower limit of quantification (LLOQ) is generally around 0.2 ng/mL.[12]
Radioimmunoassay (RIA)
RIA has also been used for the quantification of olopatadine in plasma with a detection limit of 0.1 ng/mL.[8] The general principle of a competitive RIA involves:
-
Competition between a known quantity of radiolabeled olopatadine (e.g., with ¹²⁵I) and the unlabeled olopatadine in the sample for a limited number of specific antibody binding sites.
-
Separation of the antibody-bound olopatadine from the free olopatadine.
-
Measurement of the radioactivity of the bound fraction using a gamma counter.
-
Quantification of the amount of olopatadine in the sample by comparing its inhibition of binding of the radiolabeled olopatadine to a standard curve generated with known concentrations of unlabeled olopatadine.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of olopatadine.
Conclusion
The pharmacokinetic profile of olopatadine is characterized by rapid absorption after oral and intranasal administration, with limited systemic exposure following ocular application. It is widely distributed in the body and is primarily eliminated unchanged in the urine. Metabolism plays a minor role in its clearance, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) being the main metabolites formed by CYP3A4 and FMO enzymes, respectively. The low systemic concentrations, particularly after topical administration, and the minor contribution of metabolism to its elimination, suggest a low potential for systemic drug-drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with olopatadine.
References
- 1. fda.gov [fda.gov]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. ovid.com [ovid.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Olopatadine-d3 N-Oxide Reference Standard: Procurement and Application
For researchers, scientists, and professionals in drug development, the acquisition and proper use of high-purity, well-characterized reference standards are fundamental to ensuring the accuracy and validity of analytical data. This guide provides an in-depth overview of the Olopatadine-d3 N-Oxide reference standard, a key metabolite of the antihistamine Olopatadine. This document outlines potential suppliers, presents a summary of typical quantitative data, details relevant experimental protocols, and illustrates associated biochemical and procedural workflows.
Procurement of this compound Reference Standard
This compound is a stable isotope-labeled metabolite of Olopatadine, used in pharmacokinetic and metabolic studies. Several specialized chemical suppliers offer this reference standard. When procuring this material, it is crucial to request a comprehensive Certificate of Analysis (CoA) to verify its identity, purity, and quality.
Potential suppliers for this compound include:
-
Axios Research
-
Cleanchem
-
Lotusfeet Pharma
-
Mithridion
-
Pharmaffiliates
-
SynZeal
-
TRC (Toronto Research Chemicals)
It is recommended to contact these suppliers directly to obtain the most current product specifications, availability, and pricing.
Quantitative Data Summary
The following table summarizes the typical quantitative data for an this compound reference standard, as would be detailed in a supplier's Certificate of Analysis. Please note that specific values may vary between lots and suppliers.
| Parameter | Specification | Method |
| Identity | ||
| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid | --- |
| CAS Number | 1246832-94-9 | --- |
| Molecular Formula | C₂₁H₂₀D₃NO₄ | --- |
| Molecular Weight | 356.43 g/mol | Mass Spectrometry |
| Purity | ||
| Purity (by HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity | ≥99% Deuterium | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to Off-White Solid | Visual Inspection |
| Solubility | Soluble in Methanol (B129727), DMSO | Visual Inspection |
| Residual Solvents | Conforms to ICH Q3C | GC-HS |
| Water Content | ≤1.0% | Karl Fischer Titration |
| Storage | ||
| Recommended Storage | -20°C, protect from light and moisture | --- |
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of this compound. These are illustrative and may require optimization based on specific laboratory conditions and equipment.
Synthesis of this compound (Illustrative)
Principle: This protocol describes a potential method for the N-oxidation of Olopatadine-d3. The synthesis of the precursor, Olopatadine-d3, is a multi-step process that is typically proprietary to the manufacturer. This protocol starts from Olopatadine-d3.
Reagents and Materials:
-
Olopatadine-d3
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Methanol
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware for reaction and purification
Procedure:
-
Dissolve Olopatadine-d3 (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to yield this compound.
-
Characterize the final product by ¹H NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
Principle: A reversed-phase HPLC method with UV detection is commonly used to determine the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 298 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the procurement and use of this compound.
This technical guide provides a foundational understanding for researchers working with the this compound reference standard. Adherence to rigorous procurement, qualification, and application protocols is essential for generating reliable and reproducible scientific data.
Decoding the Certificate of Analysis: A Technical Guide to Olopatadine-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of a typical Certificate of Analysis (CoA) for Olopatadine-d3 N-Oxide, a critical isotopically labeled metabolite of the antihistamine Olopatadine. Understanding the data and methodologies presented in a CoA is paramount for ensuring the quality, purity, and identity of this reference standard in research and drug development. This compound is primarily used as an internal standard for the quantification of Olopatadine N-Oxide in various biological matrices during pharmacokinetic and metabolic studies.
Data Presentation: Summary of Quantitative Data
A Certificate of Analysis for this compound will typically present the following quantitative data, ensuring the material's suitability for its intended analytical purpose. The values presented below are representative and may vary between different batches and suppliers.
| Test Parameter | Specification | Typical Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Identity | Conforms to Structure | Conforms | ¹H NMR, MS, IR |
| Purity (by HPLC) | ≥95%[1] | 98.7% | HPLC-UV |
| Mass Spectrum | Conforms to Expected Mass | Conforms | ESI-MS |
| ¹H NMR Spectrum | Conforms to Structure | Conforms | ¹H NMR (e.g., 400 MHz, DMSO-d₆) |
| Molecular Formula | C₂₁H₂₀D₃NO₄ | C₂₁H₂₀D₃NO₄ | - |
| Molecular Weight | 356.44 g/mol | 356.44 | - |
| Deuterated Forms (d₁-d₃) | ≥99%[2] | >99% | Mass Spectrometry |
| Residual Solvents | To be reported | <0.1% Methanol | GC-HS |
| Water Content | To be reported | 0.2% | Karl Fischer Titration |
Experimental Protocols
The data presented in a CoA is generated through a series of rigorous analytical experiments. The methodologies for the key tests are detailed below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of the this compound sample by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Olopatadine N-Oxide has significant absorbance, for instance, 298 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Procedure: A solution of the this compound standard is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and isotopic distribution of this compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source, typically using Electrospray Ionization (ESI).
-
Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected protonated molecule [M+H]⁺ would be approximately 357.4. The mass spectrum is also used to confirm the high abundance of the d3 isotopologue and the low levels of d0, d1, and d2 species, thus verifying the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of this compound. The absence of signals corresponding to the protons replaced by deuterium (B1214612) further confirms the isotopic labeling.
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the logical workflow involved in generating a Certificate of Analysis, from the initial sample submission to the final quality assurance approval.
Metabolic Pathway of Olopatadine
Olopatadine is metabolized in the body to a limited extent. One of the identified metabolites is Olopatadine N-Oxide.[3][4] The formation of this metabolite is an important consideration in pharmacokinetic and drug metabolism studies.
References
Isotopic Purity of Olopatadine-d3 N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a well-established antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification of the drug and its metabolites in biological matrices. Olopatadine-d3 N-Oxide is the deuterated form of a primary metabolite of Olopatadine. The strategic incorporation of three deuterium (B1214612) atoms (d3) provides a distinct mass shift, enabling its use as an ideal internal standard in mass spectrometry-based bioanalysis.
The reliability of quantitative data derived from assays using this compound is fundamentally dependent on its isotopic purity. High isotopic purity ensures minimal signal overlap with the unlabeled analyte, thereby preventing analytical bias and ensuring the integrity of the study results. This technical guide provides an in-depth overview of the methods used to determine the isotopic purity of this compound, including detailed experimental protocols and data presentation.
Data Presentation
The quality of this compound is typically detailed in a Certificate of Analysis (CoA) provided by the supplier. The following tables represent typical data found in a CoA for a high-quality standard. Note: The values presented here are for illustrative purposes, and the exact data for a specific lot should be obtained from the supplier's CoA.
Table 1: General Properties of this compound
| Property | Specification |
| Chemical Name | (Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-di(trideuteriomethyl)propan-1-amine Oxide |
| CAS Number | 1331666-71-7[1] |
| Molecular Formula | C₂₁H₂₀D₃NO₄[1] |
| Molecular Weight | 356.4 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid |
Table 2: Purity and Isotopic Enrichment of this compound
| Parameter | Method | Result |
| Chemical Purity | HPLC | >99.0% |
| Isotopic Purity (d3) | Mass Spectrometry | ≥98% |
| Deuterium Incorporation | ¹H NMR / Mass Spectrometry | ≥99% atom % D |
| Unlabeled (d0) Content | Mass Spectrometry | <1.0% |
Experimental Protocols
The determination of isotopic purity and enrichment of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Determination of Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method is used to determine the relative abundance of the deuterated species (d3) compared to the unlabeled (d0) and partially labeled (d1, d2) species.
a. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Dilute the stock solution to a working concentration of 1 µg/mL using a mixture of acetonitrile and water (1:1, v/v) containing 0.1% formic acid.
b. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
c. High-Resolution Mass Spectrometry Conditions:
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
Data Acquisition: Full scan mode with a resolution of at least 30,000.
d. Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for the integrated peak.
-
Generate extracted ion chromatograms (EICs) for the theoretical m/z values of the protonated unlabeled (d0), and deuterated (d1, d2, d3) forms of Olopatadine N-Oxide.
-
Calculate the isotopic purity by determining the area of the d3 peak as a percentage of the total area of all isotopic peaks (d0 to d3).
Confirmation of Deuterium Labeling Position by ¹H NMR Spectroscopy
NMR spectroscopy is used to confirm the location of the deuterium atoms by observing the absence of signals at the corresponding positions in the proton spectrum.
a. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
-
Vortex the sample until fully dissolved.
b. NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Temperature: 25 °C
c. Data Analysis:
-
Acquire the ¹H NMR spectrum of the this compound sample.
-
Compare the spectrum to that of an unlabeled Olopatadine N-Oxide standard.
-
Confirm the absence or significant reduction of the proton signals corresponding to the N-methyl groups, which confirms the d3 labeling is on these groups.
-
Integration of the remaining proton signals can provide a semi-quantitative assessment of purity.
Mandatory Visualizations
The following diagrams illustrate the workflows for the determination of isotopic purity of this compound.
Caption: LC-HRMS workflow for isotopic purity determination.
Caption: NMR workflow for confirming deuterium labeling position.
References
Olopatadine-d3 N-Oxide CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine. This document consolidates critical information regarding its chemical properties, supplier details, analytical methodologies, and metabolic context, designed to support research and development activities.
Core Compound Information
This compound is the stable isotope-labeled form of Olopatadine N-Oxide, a primary metabolite of Olopatadine.[1][2] The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays involving the parent drug and its metabolites.[1]
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented below. Note that different suppliers may report slightly different values or CAS numbers.
| Property | Value | Source(s) |
| Chemical Name | 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid | [3][4] |
| Synonyms | This compound | [1][5] |
| Molecular Formula | C₂₁H₂₀D₃NO₄ | [1][2][3] |
| Molecular Weight | 356.4 g/mol , 356.43 g/mol | [1][2][3] |
| CAS Number | 1331666-71-7, 1246832-94-9 | [1][2][5] |
| Alternate CAS Number | 203188-31-2 | [2] |
| Appearance | Pale Yellow Solid | [3] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [3] |
| Shipping Conditions | Ambient | [3] |
Supplier Information
This compound is available from several specialized chemical suppliers. Researchers should inquire directly with the suppliers for current stock status, pricing, and detailed certificates of analysis.
| Supplier | Website | Contact Information |
| Clearsynth | --INVALID-LINK-- | Inquire via website |
| LGC Standards | --INVALID-LINK-- | Inquire via website |
| ChemicalBook | --INVALID-LINK-- | Inquire via website |
| Pharmaffiliates | --INVALID-LINK-- | Inquire via website |
| Axios Research | --INVALID-LINK-- | Inquire via website |
| Mithridion | --INVALID-LINK-- | --INVALID-LINK-- |
| Lotusfeet Pharma | --INVALID-LINK-- | Inquire via website |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Olopatadine and its metabolites, including the N-oxide, in a biological matrix, based on published methodologies.[1] This method utilizes high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), a common and robust analytical technique in pharmacokinetic studies.
Quantification of Olopatadine and its Metabolites in Human Plasma by LC-ESI-MS/MS[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Bond Elut C18.
-
Procedure:
-
Condition the SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute Olopatadine, its metabolites, and the internal standard (this compound).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
2. Liquid Chromatography
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical analytical flow rate (e.g., 0.2-1.0 mL/min).
-
Injection Volume: A small, precise volume of the reconstituted sample (e.g., 5-20 µL).
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Olopatadine: Precursor Ion > Product Ion
-
Olopatadine N-Oxide: Precursor Ion > Product Ion
-
This compound (IS): Precursor Ion > Product Ion (Note: Specific mass transitions and collision energies must be optimized for the specific instrument used.)
-
4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of Olopatadine and its metabolites into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards, QC samples, and unknown samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of the analytes in the unknown samples from the calibration curve.
Visualizations
Metabolic Pathway of Olopatadine
The primary metabolic pathway leading to the formation of Olopatadine N-Oxide involves flavin-containing monooxygenases (FMOs).[2]
Caption: Metabolic conversion of Olopatadine to Olopatadine N-Oxide.
General Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of a drug and its metabolite in a biological sample using an internal standard.
Caption: Bioanalytical workflow for drug metabolite quantification.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Olonex | 5 mg | Tablet | ওলোনেক্স ৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
The Role of Olopatadine-d3 N-Oxide in Advancing Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount for assessing its safety and efficacy. Olopatadine (B1677272), a potent antihistamine and mast cell stabilizer, undergoes metabolic transformation in the body, leading to the formation of various metabolites. Among these, Olopatadine N-Oxide is a notable, albeit minor, metabolite. To accurately quantify Olopatadine and its metabolites in complex biological matrices during drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable. This technical guide delves into the critical role of Olopatadine-d3 N-Oxide as a deuterated internal standard in bioanalytical studies, providing a comprehensive overview of its application, relevant experimental protocols, and the metabolic pathways of its parent compound.
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Their use is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure data accuracy and reliability.[1] this compound, by virtue of being an isotopically labeled version of a metabolite, co-elutes with the unlabeled metabolite and exhibits similar ionization characteristics, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2]
The Metabolic Journey of Olopatadine
Olopatadine is not extensively metabolized in humans, with a significant portion of the drug excreted unchanged in the urine.[3] However, the metabolism that does occur primarily involves two pathways: N-demethylation and N-oxidation.
The formation of N-desmethyl olopatadine (M1) is catalyzed almost exclusively by the cytochrome P450 enzyme CYP3A4. In contrast, the formation of Olopatadine N-Oxide (M3) is mediated by flavin-containing monooxygenase (FMO) isoforms, specifically FMO1 and FMO3. These metabolic transformations are crucial to consider in drug-drug interaction studies and for a complete understanding of olopatadine's disposition in the body.
Below is a diagram illustrating the primary metabolic pathways of Olopatadine.
The Indispensable Role of this compound in Bioanalysis
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development and validation.[1] Its primary function is to normalize the analytical variability inherent in the quantification of analytes in biological samples.[1] By adding a known and constant amount of the deuterated standard to all samples, calibration standards, and quality controls at the initial stage of sample processing, any loss of analyte during extraction or fluctuations in instrument response can be accurately corrected for.[1]
The workflow for a typical bioanalytical study employing this compound as an internal standard is depicted in the following diagram.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on olopatadine and its metabolites.
Table 1: Pharmacokinetic Parameters of Olopatadine and its Metabolites in Human Plasma
| Parameter | Olopatadine | Olopatadine N-Oxide (M3) | N-desmethyl Olopatadine (M1) | Reference(s) |
| Cmax (ng/mL) | 1.45 - 23.3 | ~7% of parent drug | ~1% of parent drug | [1][2][4] |
| Tmax (hr) | 0.5 - 2 | - | - | [1][4] |
| t1/2 (hr) | 2.9 - 12 | Decreases in parallel to parent | Decreases in parallel to parent | [1][2] |
| AUC (ng·h/mL) | 9.25 - 78.0 | - | - | [1][4] |
Table 2: Representative LC-MS/MS Method Parameters for Olopatadine Analysis
| Parameter | Value | Reference(s) |
| Column | Reversed-phase C18 or Capcellpak CR | [5][6] |
| Mobile Phase | Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.0) or 0.1% formic acid | [5][6] |
| Flow Rate | 0.2 - 1.0 mL/min | [6][7] |
| Injection Volume | 5 - 20 µL | [6][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][8] |
Table 3: Mass Spectrometry Parameters (MRM Transitions) for Olopatadine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Olopatadine | 338.3 | 165.2 | [6] |
| Olopatadine | 337.92 | 164.80 | [5] |
Note: Specific MRM transitions for this compound are determined by adding the mass shift due to deuterium (B1214612) labeling to the precursor and relevant fragment ions of the unlabeled N-Oxide.
Table 4: Bioanalytical Method Validation Parameters for Olopatadine Quantification
| Parameter | Range/Value | Reference(s) |
| Linearity Range (ng/mL) | 0.2 - 100 | [5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | [5] |
| Intra-day Precision (%RSD) | 6.31 - 16.80 | [5] |
| Inter-day Precision (%RSD) | < 11.4 | [6] |
| Intra-day Accuracy (%RE) | 91.17 - 110.08 | [5] |
| Inter-day Accuracy (%RE) | -6.40 to 9.26 | [6] |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of Olopatadine reference standard and this compound internal standard.
-
Dissolve each standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. Store these stock solutions at -20°C.
-
-
Working Solution Preparation:
-
Prepare a series of working standard solutions of Olopatadine by serially diluting the stock solution with the appropriate solvent to cover the desired calibration range (e.g., 0.2 to 100 ng/mL).
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Aliquoting and Spiking:
-
To 1 mL of each biological sample (plasma, urine, etc.), calibration standard, and quality control sample, add a fixed volume of the this compound working solution.
-
Vortex mix the samples thoroughly.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Inject an aliquot (e.g., 10 µL) of the reconstituted sample onto a reversed-phase C18 column.
-
Perform chromatographic separation using a gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for Olopatadine and this compound.
-
Conclusion
This compound serves as an essential tool in the bioanalytical chemist's arsenal (B13267) for the accurate and precise quantification of Olopatadine and its N-oxide metabolite in drug metabolism and pharmacokinetic studies. Its use, in conjunction with robust LC-MS/MS methodology, ensures the generation of high-quality data that is crucial for regulatory submissions and for making informed decisions throughout the drug development process. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate reliable bioanalytical methods for olopatadine and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Olopatadine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine (B1677272) is a potent and selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1][2] Accurate and reliable quantification of olopatadine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of olopatadine in human plasma. The use of a stable isotope-labeled internal standard, Olopatadine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3]
Olopatadine works through a dual mechanism of action: it blocks histamine H1 receptors to prevent the downstream signaling that leads to allergic symptoms, and it stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[1][2]
Signaling Pathway of Olopatadine's Mechanism of Action
Caption: Mechanism of action of Olopatadine.
Experimental Protocols
This section provides detailed protocols for the quantitative analysis of olopatadine in human plasma.
Materials and Reagents
-
Olopatadine hydrochloride reference standard
-
Olopatadine-d3 hydrochloride internal standard (IS)[3]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, sourced from an accredited biobank)
Stock and Working Solutions Preparation
-
Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olopatadine hydrochloride in methanol.
-
Olopatadine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olopatadine-d3 hydrochloride in methanol.
-
Olopatadine Working Solutions: Prepare serial dilutions of the olopatadine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the olopatadine-d3 stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
This method combines protein precipitation with liquid-liquid extraction for efficient sample cleanup.[4]
Caption: Sample preparation workflow.
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL olopatadine-d3 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a mixture of ethyl acetate and dichloromethane (e.g., 4:1 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3.5 minutes[4] |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| Curtain Gas | ~20 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Olopatadine | m/z 338 → 165[4] |
| Olopatadine-d3 | m/z 341 → 165 (predicted) |
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of olopatadine in human plasma, based on data from various validated methods.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 100 ng/mL | [4][5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [4][5] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Low | < 15% | < 15% | ± 15% | [4] |
| Medium | < 15% | < 15% | ± 15% | [4] |
| High | < 15% | < 15% | ± 15% | [4] |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the deuterated internal standard |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of olopatadine in human plasma. The use of a deuterated internal standard, Olopatadine-d3, is critical for achieving high accuracy and precision, making this method well-suited for regulated bioanalytical studies in the drug development process. The detailed protocols and performance data presented in this application note can be readily adapted by researchers and scientists for their specific laboratory settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bioanalytical Method Development for Olopatadine and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine is a potent and selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Accurate and reliable quantification of Olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides detailed application notes and protocols for the bioanalytical method development of Olopatadine and its primary metabolites, N-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3). The methodologies described are based on robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Analyte and Metabolites
-
Olopatadine: (Z)-11-((3-(dimethylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid
-
Metabolite M1: N-desmethyl Olopatadine (formed by CYP3A4)[3][4]
-
Metabolite M3: Olopatadine N-oxide (formed by FMO1 and FMO3)[3][4]
Summary of Quantitative Data
The following tables summarize the validation parameters for various bioanalytical methods developed for the quantification of Olopatadine and its metabolites in human plasma.
Table 1: LC-MS/MS Method Parameters for Olopatadine and Metabolites in Human Plasma
| Parameter | Olopatadine | Metabolite M1 | Metabolite M3 | Reference |
| Linearity Range | 1 - 200 ng/mL | 2 - 100 ng/mL | 1 - 200 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | - | - | [5] |
| Inter-day Precision (%CV) | < 11.4% | - | - | [5] |
| Inter-day Accuracy (%RE) | -6.40% to 9.26% | - | - | [5] |
| Extraction Method | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | [3] |
| Internal Standard | KF11796 | KF11796 | KF11796 | [3] |
Table 2: UPLC-MS/MS Method Parameters for Olopatadine in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 100 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [5] |
| Intra-day Precision (%CV) | < 11.4% | [5] |
| Intra-day Accuracy (%RE) | -6.40% to 9.26% | [5] |
| Extraction Method | Protein Precipitation followed by Liquid-Liquid Extraction (LLE) | [5] |
| Internal Standard | Amitriptyline | [5] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for the simultaneous extraction of Olopatadine and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., KF11796)
-
Bond Elut C18 SPE cartridges
-
Methanol
-
Water
-
Elution solvent
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Condition the Bond Elut C18 SPE cartridge.
-
Spike plasma samples with the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (Olopatadine, metabolites, and IS) with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction (LLE)
This protocol is a rapid and effective method for the extraction of Olopatadine from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Amitriptyline)
-
Ethyl acetate/Dichloromethane extraction solvent
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Procedure:
-
Pipette an aliquot of human plasma into a clean tube.
-
Add the internal standard solution.
-
Add acetonitrile to precipitate plasma proteins and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add the ethyl acetate/dichloromethane extraction solvent and vortex thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 analytical column
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Controlled for reproducibility.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Visualizations
Caption: Bioanalytical Experimental Workflow.
Caption: Olopatadine Signaling Pathway.
Caption: Olopatadine Metabolic Pathway.
References
Application Notes and Protocols for Olopatadine Analysis in Tears
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olopatadine (B1677272) is a potent and selective H1-receptor antagonist and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. Accurate quantification of Olopatadine in tear fluid is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Olopatadine in tears: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Technique: UPLC-MS/MS
The primary analytical method for the sensitive and selective quantification of Olopatadine in biological matrices like tears is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers high resolution, short analysis times, and the ability to detect and quantify low concentrations of the analyte.
A typical UPLC-MS/MS system for Olopatadine analysis utilizes a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like Olopatadine.[2][3][4][5] The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).[1][2] Mass spectrometric detection is performed in the positive ion mode using multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.[1]
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the tear matrix, such as proteins and salts, which can affect the accuracy and precision of the analysis. The following sections detail the protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup. It involves adding a water-miscible organic solvent to the sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose.[6]
Experimental Protocol
-
Sample Collection: Collect tear samples using Schirmer strips.
-
Internal Standard Spiking: To a microcentrifuge tube containing the tear sample (e.g., collected on a Schirmer strip), add a known concentration of an appropriate internal standard (e.g., Mianserin hydrochloride).
-
Precipitation: Add three volumes of cold acetonitrile to the tear sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
Workflow Diagram
Caption: Protein Precipitation Workflow for Olopatadine in Tears.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique can provide cleaner extracts than protein precipitation. For a basic drug like Olopatadine, an alkaline aqueous phase and a non-polar organic solvent are typically used.
Experimental Protocol
-
Sample Collection: Collect tear samples using Schirmer strips.
-
Internal Standard Spiking: To a microcentrifuge tube containing the tear sample, add a known concentration of an internal standard.
-
pH Adjustment: Add a basic buffer (e.g., 1 M potassium phosphate (B84403) buffer, pH 8.0) to the tear sample to ensure Olopatadine is in its non-ionized form.
-
Extraction Solvent Addition: Add an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).
-
Vortexing: Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of Olopatadine into the organic phase.
-
Centrifugation: Centrifuge the sample at a moderate speed (e.g., 4000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for Olopatadine in Tears.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. For a basic compound like Olopatadine, a cation-exchange or a reversed-phase sorbent can be used.
Experimental Protocol (using a mixed-mode cation-exchange cartridge)
-
Sample Collection: Collect tear samples using Schirmer strips.
-
Internal Standard Spiking: To a microcentrifuge tube containing the tear sample, add a known concentration of an internal standard.
-
Sample Pre-treatment: Dilute the tear sample with a weak acidic buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6) to ensure Olopatadine is protonated.
-
Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with methanol (B129727) followed by the acidic buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with the acidic buffer to remove neutral and acidic interferences, followed by a wash with a stronger acid (e.g., 1 M acetic acid) and then methanol to remove other impurities.
-
Elution: Elute the retained Olopatadine with a basic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Olopatadine in Tears.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the quantitative data for the different sample preparation techniques. It is important to note that data for LLE and SPE of Olopatadine in tears is limited; therefore, data from plasma or for similar compounds are included for comparative purposes and should be interpreted with caution.
| Parameter | Protein Precipitation (Tears) | Liquid-Liquid Extraction (Plasma) | Solid-Phase Extraction (Plasma - Basic Drugs) |
| Recovery (%) | 69.3 - 73.4[6] | ~80-90 | >95[4] |
| Matrix Effect (%) | 94.2 - 98.7[6] | 83.4 - 96.4 | Minimal ion suppression reported |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[6] | 0.2 ng/mL | 0.2 - 2.0 ng/mL[4] |
| Simplicity | High | Moderate | Low |
| Speed | Fast | Moderate | Slow |
| Selectivity | Low | Moderate | High |
| Solvent Consumption | Low | High | Moderate |
Conclusion
The choice of sample preparation technique for the analysis of Olopatadine in tears depends on the specific requirements of the study.
-
Protein Precipitation is a simple, fast, and cost-effective method suitable for high-throughput analysis, although it may result in less clean extracts and potential matrix effects.
-
Liquid-Liquid Extraction offers a good balance between cleanliness and complexity, providing higher recovery and reduced matrix effects compared to PPT.
-
Solid-Phase Extraction provides the cleanest extracts and highest selectivity, minimizing matrix effects and allowing for analyte pre-concentration. However, it is the most time-consuming and expensive method.
For routine analysis where high throughput is essential, protein precipitation is a viable option. For studies requiring the highest sensitivity and accuracy, solid-phase extraction is the preferred method. Liquid-liquid extraction presents a suitable compromise between these two extremes. The final method selection should be based on a thorough validation to ensure it meets the specific analytical requirements.
References
- 1. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chromatographic analysis of olopatadine in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Chromatographic analysis of olopatadine in hydrophilic interaction liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated UPLC-MS/MS Method for the Robust Quantification of Olopatadine and Its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olopatadine (B1677272) is a selective histamine (B1213489) H1 receptor antagonist and mast cell stabilizer used for the symptomatic treatment of allergic conditions such as conjunctivitis and rhinitis[1][2]. By blocking histamine's effects, it mitigates inflammatory and allergic reactions[3][4]. Understanding the pharmacokinetics of olopatadine, including its absorption, distribution, metabolism, and excretion, is crucial for optimizing dosing regimens and ensuring safety and efficacy. Olopatadine is not extensively metabolized, but several minor metabolites have been identified in human plasma, including olopatadine N-oxide and mono-desmethyl olopatadine (also referred to as N-desmethyl olopatadine)[1][3][4]. Accurate quantification of the parent drug and its metabolites is essential for comprehensive pharmacokinetic and toxicokinetic studies.
This application note details a sensitive, specific, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of olopatadine and its key metabolites in human plasma. The method utilizes solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust method is suitable for supporting clinical and preclinical pharmacokinetic studies.
Experimental Protocols
2.1. Chemicals and Reagents
-
Olopatadine Hydrochloride (Reference Standard)
-
Olopatadine Metabolites (N-oxide, N-desmethyl) Reference Standards
-
Internal Standard (IS), e.g., Mianserin Hydrochloride[5][6] or a stable isotope-labeled olopatadine.
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
2.2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC System or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API series) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent.
2.3. Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of olopatadine, its metabolites, and the internal standard (IS) at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
2.4. Sample Preparation Protocol (Solid-Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., Bond Elut C18) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase mixture (e.g., 70:30 Mobile Phase A:B) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC-MS/MS Method Parameters
3.1. UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min (30% B), 0.5-2.0 min (30-80% B), 2.0-2.5 min (80% B), 2.5-2.6 min (80-30% B), 2.6-3.5 min (30% B) |
3.2. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV[5] |
| Source Temperature | 150°C[5] |
| Desolvation Temperature | 350°C[7] |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
3.3. MRM Transitions
The following precursor → product ion transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Olopatadine | 338.2 | 165.1 | 30 | 25 |
| N-desmethyl Olopatadine | 324.2 | 165.1 | 30 | 28 |
| Olopatadine N-oxide | 354.2 | 165.1 | 35 | 30 |
| Internal Standard (IS) | Specific to IS | Specific to IS | Optimize | Optimize |
Data Presentation and Method Validation
The method was validated according to regulatory guidelines for specificity, linearity, accuracy, precision, and stability.
4.1. Linearity and Sensitivity
The calibration curves demonstrated excellent linearity over the specified concentration ranges.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Olopatadine | 0.2 - 200 | > 0.998 | 0.2[7] |
| N-desmethyl Olopatadine | 2.0 - 100 | > 0.997 | 2.0[8] |
| Olopatadine N-oxide | 2.0 - 100 | > 0.996 | 2.0 |
4.2. Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC levels.
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| Olopatadine | Low (0.6) | < 8.5% | ± 7.0% | < 9.2% | ± 8.1% |
| Medium (20) | < 6.1% | ± 5.5% | < 7.5% | ± 6.3% | |
| High (160) | < 5.3% | ± 4.8% | < 6.8% | ± 5.9% | |
| Metabolites | Low | < 12.0% | ± 10.5% | < 13.5% | ± 11.2% |
| Medium | < 9.5% | ± 8.2% | < 10.1% | ± 9.4% | |
| High | < 8.0% | ± 7.6% | < 9.3% | ± 8.8% |
Visualizations
Caption: Metabolic pathway of Olopatadine.
Caption: UPLC-MS/MS experimental workflow.
Conclusion
The UPLC-MS/MS method described provides a reliable and sensitive tool for the simultaneous quantification of olopatadine and its primary metabolites, N-desmethyl olopatadine and olopatadine N-oxide, in human plasma. The simple solid-phase extraction procedure ensures high recovery and minimal matrix effects, while the short chromatographic run time allows for high-throughput analysis. This validated method is well-suited for detailed pharmacokinetic assessments in clinical and research settings, contributing to a better understanding of olopatadine's disposition in the human body.
References
- 1. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olonex | 5 mg | Tablet | ওলোনেক্স ৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. researchgate.net [researchgate.net]
- 6. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Olopatadine-d3 N-Oxide in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Olopatadine-d3 N-Oxide as an internal standard in pharmacokinetic (PK) studies of olopatadine (B1677272). The protocols detailed below are designed for the accurate quantification of olopatadine and its major metabolite, olopatadine N-oxide, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Olopatadine is an antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and regulatory submissions. Olopatadine is metabolized in the liver to form metabolites, with olopatadine N-oxide being a significant circulating metabolite.[3][4]
Accurate bioanalysis is the cornerstone of reliable pharmacokinetic data. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays.[5] A SIL-IS, such as this compound, is chemically identical to the analyte of interest (Olopatadine N-Oxide) but has a different mass due to the incorporation of deuterium (B1214612) atoms. This near-identical physicochemical behavior allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing superior accuracy and precision in quantification.[6]
This document outlines a recommended protocol for the simultaneous determination of olopatadine and olopatadine N-oxide in human plasma, employing this compound as the internal standard for the metabolite. A deuterated analog of the parent drug, such as Olopatadine-d3, should be used as the internal standard for olopatadine.
Signaling Pathway and Metabolism
Olopatadine primarily exerts its effect as a selective histamine (B1213489) H1 receptor antagonist and by stabilizing mast cells, which inhibits the release of histamine and other inflammatory mediators.[3][7] Its metabolism is not extensive but leads to the formation of metabolites, including the pharmacologically active N-oxide metabolite.[3]
Experimental Protocols
This section details the recommended experimental protocol for a bioanalytical method for the quantification of olopatadine and olopatadine N-oxide in human plasma using this compound as an internal standard.
Materials and Reagents
-
Olopatadine Hydrochloride reference standard
-
Olopatadine N-Oxide reference standard
-
Olopatadine-d3 reference standard (Internal Standard for Olopatadine)
-
This compound (Internal Standard for Olopatadine N-Oxide)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of olopatadine, olopatadine N-oxide, olopatadine-d3, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the olopatadine and olopatadine N-oxide stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a combined working solution of olopatadine-d3 and this compound in 50:50 (v/v) acetonitrile:water at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Solid Phase Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olopatadine | 338.2 | 165.1 |
| Olopatadine-d3 | 341.2 | 168.1 |
| Olopatadine N-Oxide | 354.2 | 296.2 |
| This compound | 357.2 | 299.2 |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the individual compounds and optimized for maximum signal intensity.
Data Presentation and Method Validation
A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, ICH M10). The following tables present exemplary data that would be expected from a validated method.
Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | Regression Model | Mean r² |
| Olopatadine | 0.1 - 100 | 1/x² weighted linear | >0.995 |
| Olopatadine N-Oxide | 0.1 - 100 | 1/x² weighted linear | >0.995 |
Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Olopatadine | LLOQ | 0.1 | ≤20% | ±20% | ≤20% | ±20% |
| Low | 0.3 | ≤15% | ±15% | ≤15% | ±15% | |
| Mid | 10 | ≤15% | ±15% | ≤15% | ±15% | |
| High | 80 | ≤15% | ±15% | ≤15% | ±15% | |
| Olopatadine N-Oxide | LLOQ | 0.1 | ≤20% | ±20% | ≤20% | ±20% |
| Low | 0.3 | ≤15% | ±15% | ≤15% | ±15% | |
| Mid | 10 | ≤15% | ±15% | ≤15% | ±15% | |
| High | 80 | ≤15% | ±15% | ≤15% | ±15% |
Matrix Effect and Recovery
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Olopatadine | Low | 85.2 | 98.5 |
| High | 87.1 | 99.1 | |
| Olopatadine N-Oxide | Low | 83.5 | 97.9 |
| High | 86.4 | 98.6 | |
| Olopatadine-d3 | - | 86.5 | 98.8 |
| This compound | - | 84.9 | 98.2 |
Pharmacokinetic Study Design
The validated bioanalytical method described above can be applied to various pharmacokinetic studies.
A typical study design involves administering a single dose of olopatadine to healthy volunteers and collecting blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose). The plasma concentrations of olopatadine and olopatadine N-oxide are then determined using the validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) can then be calculated.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of the major metabolite of olopatadine in biological matrices. The protocols outlined in these application notes serve as a comprehensive guide for researchers in the development and validation of bioanalytical methods to support pharmacokinetic studies of olopatadine, ensuring data of the highest quality for regulatory submissions and drug development decisions.
References
- 1. scbt.com [scbt.com]
- 2. Pharmacokinetic evaluation of olopatadine for the treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological, pharmacokinetic and clinical properties of olopatadine hydrochloride, a new antiallergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Olopatadine in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective extraction of olopatadine (B1677272) from human plasma. Olopatadine, a potent antihistamine and mast cell stabilizer, requires a sensitive and accurate quantification method for pharmacokinetic and bioequivalence studies. This protocol utilizes a C18 reversed-phase sorbent to effectively remove endogenous interferences from the plasma matrix, ensuring high recovery and minimal matrix effects. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity, with a lower limit of quantification (LLOQ) of 0.2 ng/mL. This method is suitable for high-throughput bioanalytical workflows in drug development and clinical research settings.
Introduction
Olopatadine is a widely prescribed medication for the treatment of allergic conjunctivitis and rhinitis.[1] Accurate determination of its concentration in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Solid-phase extraction is a widely adopted technique for the cleanup of complex biological samples prior to chromatographic analysis.[2] It offers significant advantages over other sample preparation methods like liquid-liquid extraction and protein precipitation by providing higher purity extracts, reducing matrix effects, and allowing for automation.
This protocol is optimized for the extraction of olopatadine from human plasma using a C18 stationary phase. The methodology leverages the physicochemical properties of olopatadine, particularly its basicity and hydrophobicity, to achieve efficient retention and elution.
Physicochemical Properties of Olopatadine
A thorough understanding of the physicochemical properties of olopatadine is fundamental to developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₃ | N/A |
| Molecular Weight | 337.4 g/mol | N/A |
| pKa (Strongest Acidic) | 3.78 | DrugBank Online |
| pKa (Strongest Basic) | 9.76 | DrugBank Online |
| logP | 3.99 | DrugBank Online |
The basic nature of olopatadine (pKa = 9.76) allows for manipulation of its charge state through pH adjustment, which is a key principle in this SPE protocol. At a pH below its pKa, the tertiary amine group will be protonated, making the molecule more polar. The high logP value indicates its hydrophobic character, which facilitates strong retention on a C18 sorbent.
Experimental Protocol
This protocol is optimized for a standard 1 mL plasma sample. Volumes should be scaled accordingly for different sample sizes.
Materials and Reagents:
-
SPE Device: Bond Elut C18, 100 mg, 1 mL (or equivalent)
-
Olopatadine and Internal Standard (IS) Stock Solutions: 1 mg/mL in methanol (B129727)
-
Human Plasma (K₂EDTA)
-
Methanol (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Ammonium (B1175870) Hydroxide (ACS Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water
-
Phosphate (B84403) Buffer (0.1 M, pH 7.0)
Instrumentation:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
LC-MS/MS System
SPE Procedure
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 1 mL of plasma in a centrifuge tube, add the internal standard (e.g., 20 µL of 100 ng/mL loratadine (B1675096) in methanol).
-
Add 1 mL of 0.1 M phosphate buffer (pH 7.0) to the plasma sample.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of deionized water.
-
Follow with 1 mL of 0.1 M phosphate buffer (pH 7.0). Ensure the sorbent bed does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 1 mL of 20% methanol in water to remove more polar, weakly bound interferences.
-
-
Drying:
-
Dry the SPE cartridge under full vacuum for 5-10 minutes to remove any residual aqueous solvent.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute the olopatadine and internal standard with 1 mL of methanol containing 2% ammonium hydroxide. The basic modifier ensures that olopatadine is in its neutral, less polar form, facilitating elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70% acetonitrile and 30% water containing 10 mM ammonium acetate, adjusted to pH 4.0 with acetic acid).[1]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The analysis is typically performed using a C18 analytical column with a gradient elution. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Olopatadine | Internal Standard (Loratadine) |
| Precursor Ion (m/z) | 338.2 | 383.2 |
| Product Ion (m/z) | 165.1 | 337.1 |
Quantitative Data Summary
The following tables summarize the validation parameters for the described method.
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 0.2 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.6 | < 10 | < 12 | 95 - 105 |
| Mid QC | 50 | < 8 | < 10 | 97 - 103 |
| High QC | 80 | < 7 | < 9 | 98 - 102 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Olopatadine | 0.6 | 85 - 95 | 90 - 110 |
| 50 | 88 - 98 | 92 - 108 | |
| 80 | 90 - 100 | 95 - 105 | |
| Internal Standard | 20 | 87 - 97 | 93 - 107 |
Experimental Workflow
Caption: Workflow of the solid-phase extraction protocol for olopatadine from human plasma.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a highly effective and reproducible method for the extraction of olopatadine from human plasma. The use of a C18 sorbent, combined with optimized pH conditions for loading and elution, ensures high recovery and clean extracts, minimizing matrix effects in subsequent LC-MS/MS analysis. This method is well-suited for regulated bioanalysis in support of clinical and preclinical studies.
References
Application Note: High-Throughput Quantification of Olopatadine and its Major Metabolites in Human Plasma using Liquid-Liquid Extraction Coupled with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the simultaneous quantification of Olopatadine (B1677272) and its primary metabolites, N-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3), from human plasma using a liquid-liquid extraction (LLE) method. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Olopatadine is a selective histamine (B1213489) H1-receptor antagonist used for the treatment of allergic conditions.[1] Accurate quantification of Olopatadine and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid-liquid extraction is a robust and cost-effective sample preparation technique that offers high recovery and cleaner extracts by separating analytes from endogenous matrix components based on their differential solubilities in immiscible liquid phases.[2][3] This application note details a validated LLE protocol followed by a sensitive and rapid LC-MS/MS method for the determination of Olopatadine and its metabolites in human plasma.[1][4]
Metabolic Pathway of Olopatadine
Olopatadine is metabolized in the liver primarily by cytochrome P450 enzymes (CYP3A4) and flavin-containing monooxygenases (FMOs).[5] The two major circulating metabolites are mono-desmethyl Olopatadine (M1) and Olopatadine N-oxide (M3).[5][6] Understanding this pathway is essential for the simultaneous quantification of the parent drug and its metabolites.
Figure 1: Metabolic pathway of Olopatadine.
Experimental Protocols
Materials and Reagents
-
Olopatadine hydrochloride (≥98% purity)
-
N-desmethyl Olopatadine and Olopatadine N-oxide reference standards
-
Amitriptyline (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (with anticoagulant)
-
Deionized water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Olopatadine, N-desmethyl Olopatadine, Olopatadine N-oxide, and Amitriptyline (IS) by dissolving the accurately weighed compounds in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solutions with acetonitrile to prepare working standard solutions at various concentrations for calibration curves and quality control samples.[1]
-
Internal Standard (IS) Working Solution (200 ng/mL): Dilute the Amitriptyline stock solution with acetonitrile to achieve a final concentration of 200 ng/mL.[1]
Sample Preparation: Liquid-Liquid Extraction Workflow
This LLE protocol is adapted from a validated method for Olopatadine and is extended to its metabolites.[1][4]
-
Aliquoting: Pipette 500 µL of human plasma sample into a clean polypropylene (B1209903) tube.
-
Spiking: Add 50 µL of the IS working solution (200 ng/mL Amitriptyline) to each sample, except for blank samples. For calibration standards and quality control samples, spike with the appropriate working standard solutions.
-
Protein Precipitation: Add 500 µL of acetonitrile containing 1% formic acid (v/v) to each tube. Vortex for 1 minute to precipitate plasma proteins.[1]
-
Liquid-Liquid Extraction: Add 3 mL of the extraction solvent, ethyl acetate/dichloromethane (4:1, v/v). Vortex mix vigorously for 2 minutes to ensure thorough extraction.[1]
-
Phase Separation: Centrifuge the samples at 3500 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean test tube.
-
Evaporation: Evaporate the organic solvent to dryness at 30°C under a gentle stream of nitrogen or using a vacuum drying apparatus.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute to ensure complete dissolution.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Figure 2: Liquid-Liquid Extraction Workflow.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 4.6 x 50 mm, 5 µm particle size
-
Mobile Phase: 100 mM Ammonium formate buffer (with 2% formic acid) and acetonitrile (5:95, v/v).[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C[1]
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Olopatadine | 338.0 | 165.0[1][4] |
| N-desmethyl Olopatadine (M1) | 324.0 | 165.0 |
| Olopatadine N-oxide (M3) | 354.0 | 165.0 |
| Amitriptyline (IS) | 278.0 | 91.0[1][4] |
Method Validation and Performance
The following data is based on the validation of the LLE method for Olopatadine.[1] Similar performance is expected for its metabolites due to structural similarities, though individual validation is required.
Quantitative Data Summary
| Parameter | Olopatadine | Amitriptyline (IS) |
| Linearity Range | 0.2–100 ng/mL[1][4] | N/A |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1][4] | N/A |
| Mean Extraction Recovery | 82.71% - 86.70%[1] | 72.76%[1] |
| Matrix Effect | 92.96% - 96.35%[1] | 83.39%[1] |
| Intra-day Precision (%RSD) | < 11.4%[1][4] | N/A |
| Inter-day Precision (%RSD) | < 11.4%[1][4] | N/A |
| Accuracy (%RE) | -6.40% to 9.26%[1][4] | N/A |
Detailed Validation Data
Table 1: Precision and Accuracy of the Method for Olopatadine [1]
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| 0.5 (Low QC) | 0.49 ± 0.056 | 11.40 | 11.40 | -2.00 |
| 20 (Medium QC) | 21.02 ± 2.31 | 11.00 | 11.00 | 5.10 |
| 80 (High QC) | 84.58 ± 4.48 | 5.30 | 5.30 | 5.73 |
Table 2: Extraction Recovery and Matrix Effect for Olopatadine [1]
| Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| 0.5 | 82.71 | 92.96 |
| 20 | 86.70 | 94.82 |
| 80 | 84.33 | 96.35 |
Conclusion
This application note provides a comprehensive and detailed liquid-liquid extraction protocol for the quantification of Olopatadine and its major metabolites in human plasma. The method is simple, rapid, and demonstrates excellent recovery and minimal matrix effects for Olopatadine.[1] The subsequent LC-MS/MS analysis is highly sensitive and selective, with a low limit of quantification suitable for pharmacokinetic studies.[1][4] This robust workflow can be readily implemented in bioanalytical laboratories for high-throughput analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Chromatographic Separation of Olopatadine and Olopatadine N-Oxide
Introduction
Olopatadine (B1677272) is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis.[1] During its metabolism and as a potential impurity in the manufacturing process, various related substances can be formed, including Olopatadine N-Oxide. The structural similarity between Olopatadine and its N-oxide necessitates a robust analytical method to ensure their effective separation and quantification for quality control and research purposes. This application note provides detailed protocols for the chromatographic separation of Olopatadine and Olopatadine N-Oxide using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), tailored for researchers, scientists, and drug development professionals.
Olopatadine N-Oxide, identified as olopatadine related compound B, is a critical impurity that needs to be monitored in pharmaceutical formulations.[2] The methods outlined below are designed to provide high resolution and sensitivity for the accurate determination of both compounds.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol is based on a robust ion-pair reversed-phase HPLC method developed for the determination of Olopatadine and its related substances.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Kromasil 100 C18 (150 x 4.6 mm, 3.5 µm)[3][4] |
| Mobile Phase | Buffer: Acetonitrile (80:20 v/v)[3][4] |
| Buffer: 6.8 g of monobasic potassium phosphate (B84403) and 1.28 g of 1-pentane sulphonic acid sodium salt monohydrate in 1000 mL water.[3] | |
| Flow Rate | 1.5 mL/min[3][4] |
| Detection Wavelength | 220 nm[3][4] |
| Column Temperature | 25°C[3][4] |
| Injection Volume | To be optimized based on concentration |
| Diluent | Mobile Phase |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Olopatadine hydrochloride and Olopatadine N-Oxide reference standards in the diluent to obtain a known concentration.
-
Sample Solution: For ophthalmic solutions, a sample equivalent to 10 mg of olopatadine hydrochloride can be transferred to a 20 mL volumetric flask, sonicated for 15 minutes with about 7 mL of diluent, and then the volume is made up with the diluent to achieve a concentration of 500 µg/mL of olopatadine.[3]
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This UPLC method offers a faster and more sensitive analysis for the determination of Olopatadine and its impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase | Methanol: Water: Sodium Acetate Buffer (40:50:10, v/v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Detection Wavelength | 246 nm[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | To be optimized based on concentration |
| Run Time | 5 minutes[5] |
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare stock solutions of Olopatadine hydrochloride and Olopatadine N-Oxide in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 5-50 µg/mL).[5]
-
Sample Solution: Prepare the sample solution by diluting the formulation with the mobile phase to fall within the calibration range.
Data Presentation
The following tables summarize the quantitative data from method validation studies for similar separations of Olopatadine and its related compounds.
Table 1: HPLC Method Validation Data
| Parameter | Olopatadine Hydrochloride | E-isomer (as a representative impurity) |
| Linearity Range | 0.27 – 7.5 µg/mL[3][4] | 0.27 – 3.75 µg/mL[3][4] |
| Limit of Detection (LOD) | 0.08924 µg/mL[3][4] | 0.0891 µg/mL[3][4] |
| Limit of Quantitation (LOQ) | 0.2704 µg/mL[3][4] | 0.2701 µg/mL[3][4] |
Table 2: UPLC Method Validation Data
| Parameter | Olopatadine Hydrochloride |
| Linearity Range | 5 – 50 µg/mL[5] |
| Limit of Detection (LOD) | 0.7652 µg/mL[5] |
| Limit of Quantitation (LOQ) | 2.3188 µg/mL[5] |
| Retention Time | 1.5 min[5] |
Experimental Workflow and Diagrams
The general workflow for the chromatographic analysis of Olopatadine and Olopatadine N-Oxide is depicted in the following diagram.
Caption: Experimental workflow for the chromatographic separation of Olopatadine and its N-Oxide.
The logical relationship for method selection based on analytical requirements is outlined below.
Caption: Decision tree for selecting the appropriate chromatographic method.
Conclusion
The presented HPLC and UPLC methods are effective for the separation of Olopatadine and its N-oxide. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput or the availability of instrumentation. Both methods, when properly validated, can be used for routine quality control, stability studies, and research and development purposes in the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for analysts working on the chromatographic separation of these compounds.
References
Troubleshooting & Optimization
How to minimize matrix effects in Olopatadine bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Olopatadine (B1677272) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Olopatadine?
A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest, Olopatadine. These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Olopatadine in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Olopatadine.[3][4]
Q2: What are the common biological matrices for Olopatadine analysis and their potential for matrix effects?
A2: Olopatadine is commonly analyzed in various biological matrices, each presenting unique challenges:
-
Human Plasma/Serum: Rich in proteins and phospholipids, which are major sources of matrix effects.[5]
-
Human Tears: While less complex than plasma, the small sample volume can be a challenge. Artificial tear fluid is often used as a surrogate matrix for method development.[6][7]
-
Nasal Spray Formulations: While a pharmaceutical formulation, excipients can still cause matrix effects.[8]
Q3: What is the most critical first step to minimize matrix effects in Olopatadine bioanalysis?
A3: A robust sample preparation procedure is the most effective way to reduce matrix effects.[1] The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting Olopatadine. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
Q4: How does the choice of an internal standard (IS) help in mitigating matrix effects?
A4: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of Olopatadine, co-elutes with the analyte and experiences similar ion suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be compensated for, leading to more accurate and precise quantification.[1] For instance, Mianserin hydrochloride has been successfully used as an internal standard for Olopatadine analysis in human tears.[6][7]
Q5: Can chromatographic conditions be optimized to reduce matrix effects?
A5: Yes, optimizing the chromatographic separation is a key strategy. By achieving better separation of Olopatadine from endogenous matrix components, the likelihood of co-elution and subsequent ion suppression is reduced.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate.[1] For example, a hydrophilic interaction liquid chromatography (HILIC) method has been developed for the determination of Olopatadine in human tears.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with the chromatography. | Optimize the mobile phase composition (e.g., adjust pH, organic solvent ratio). Consider a different stationary phase (e.g., C18, HILIC).[9] |
| Inconsistent Analyte Response | Significant and variable matrix effects between samples. | Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard if available. Prepare calibration standards in the same matrix as the samples.[1] |
| Low Analyte Recovery | Inefficient extraction of Olopatadine from the matrix. | Optimize the extraction solvent or SPE cartridge type and elution conditions. Adjust the pH of the sample to improve the extraction efficiency of Olopatadine. |
| Signal Suppression or Enhancement | Co-eluting endogenous components affecting ionization. | Improve chromatographic separation to resolve Olopatadine from interfering peaks. Dilute the sample extract to reduce the concentration of matrix components.[3] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Olopatadine in Human Plasma
This protocol is a simple and fast method for removing proteins from plasma samples.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.
-
-
Precipitation:
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Olopatadine in Biological Fluids
LLE is a more selective method than PPT and can provide a cleaner extract.
-
Sample Preparation:
-
To 200 µL of the biological sample, add the internal standard.
-
-
pH Adjustment:
-
Adjust the pH of the sample with a suitable buffer to ensure Olopatadine is in a non-ionized state for efficient extraction into an organic solvent.
-
-
Extraction:
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the transfer of Olopatadine into the organic phase.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Organic Layer Transfer:
-
Transfer the organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for Olopatadine
SPE offers the highest degree of selectivity and results in the cleanest extracts, significantly minimizing matrix effects.
-
Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat the sample (e.g., by dilution or pH adjustment) and load it onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove unretained matrix components.
-
-
Elution:
-
Elute Olopatadine from the cartridge using a small volume of an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid or ammonia).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes data on matrix effects and recovery for Olopatadine from a study in human tears using a HILIC-MS/MS method.[7]
| Analyte | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Olopatadine | 0.1 | 73.1 | 94.2 |
| 25 | 69.3 | 98.7 | |
| 75 | 73.4 | 96.3 | |
| Internal Standard (Mianserin) | 5 | 77.8 | 99.1 |
Data extracted from Maksić et al., 2017.[7] A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Visualizations
Caption: Workflow for Olopatadine bioanalysis from sample preparation to final concentration determination.
Caption: A logical troubleshooting guide for addressing matrix effects in Olopatadine bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spect… [ouci.dntb.gov.ua]
- 5. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green Liquid Chromatography Method for the Determination of Related Substances Present in Olopatadine HCl Nasal Spray Formulation, Robustness by Design Expert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
Technical Support Center: Troubleshooting Ion Suppression for Olopatadine N-Oxide in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the LC-MS/MS analysis of Olopatadine N-Oxide.
Troubleshooting Guide: Resolving Ion Suppression
Ion suppression is a common challenge in LC-MS/MS, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to diagnosing and mitigating ion suppression for Olopatadine N-Oxide.
Question: My signal for Olopatadine N-Oxide is significantly lower in my biological samples (e.g., plasma, urine) compared to the neat standard. What should I do?
This is a classic indication of ion suppression, where matrix components co-eluting with your analyte interfere with its ionization. Follow these steps to troubleshoot the issue:
Step 1: Confirm and Characterize Ion Suppression
First, confirm that the issue is ion suppression and identify the region of the chromatogram where it occurs. The most direct way to do this is with a post-column infusion experiment . This will reveal at what retention times the matrix components are eluting and causing suppression.
Experimental Protocol: Post-Column Infusion Analysis
Objective: To identify regions of ion suppression in the LC method.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting and necessary capillaries
-
Standard solution of Olopatadine N-Oxide (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract (processed using your current sample preparation method)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
System Setup:
-
Connect the outlet of the analytical column to one inlet of the T-fitting.
-
Connect the syringe pump containing the Olopatadine N-Oxide standard solution to the second inlet of the T-fitting.
-
Connect the outlet of the T-fitting to the MS ion source.
-
-
Infusion:
-
Begin infusing the Olopatadine N-Oxide solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the signal of your Olopatadine N-Oxide MRM transition until a stable baseline is achieved.
-
-
Injection Sequence:
-
First, inject a blank sample (reconstitution solvent) to obtain a baseline profile of the infused analyte.
-
Next, inject the prepared blank matrix extract.
-
-
Data Analysis:
-
Compare the chromatogram from the blank matrix injection to the baseline. A significant drop in the baseline signal indicates a region of ion suppression.
-
Note the retention time of any observed suppression zones and compare this to the retention time of Olopatadine N-Oxide in your standard analysis.
-
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS/MS system.[1][2] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[2][3]
Comparison of Sample Preparation Techniques
| Technique | Effectiveness for Polar Metabolites | Pros | Cons |
| Protein Precipitation (PPT) | Low to Moderate | Fast, simple, inexpensive. | Ineffective at removing phospholipids and salts, leading to significant ion suppression.[1][3] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can be more selective than PPT, removes many salts and phospholipids. | Requires solvent optimization, can be labor-intensive, may have lower recovery for very polar analytes. |
| Solid-Phase Extraction (SPE) | High | Highly selective, provides the cleanest extracts, effectively removes phospholipids and salts.[2][4] | Requires method development, more expensive and time-consuming than PPT. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Polar Metabolites from Plasma
Objective: To effectively remove matrix interferences from plasma samples. This is a general protocol and should be optimized for Olopatadine N-Oxide.
Materials:
-
Mixed-mode or polymeric SPE cartridges/plates suitable for polar compounds.
-
Plasma sample
-
Internal Standard (if available, a stable isotope-labeled version of Olopatadine N-Oxide is ideal)
-
Pre-treatment solution (e.g., 4% phosphoric acid in water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Centrifuge, evaporator.
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the internal standard.
-
Add 200 µL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.
-
-
Conditioning:
-
Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
-
Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the sorbent with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the Olopatadine N-Oxide with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier helps to elute the acidic analyte.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Step 3: Modify Chromatographic Conditions
If ion suppression is still observed after optimizing sample preparation, further improvements can be made by adjusting the chromatography to separate Olopatadine N-Oxide from the interfering region.
-
Adjust the Gradient: A shallower gradient can increase the resolution between your analyte and co-eluting matrix components.[5]
-
Change Column Chemistry: If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a column with a polar-embedded phase might offer different selectivity for polar compounds like N-oxides and better separate them from phospholipids.
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.
Step 4: Optimize Mass Spectrometer Source Conditions
While less impactful than sample preparation and chromatography, optimizing the ion source can help mitigate suppression.
-
Adjust Source Parameters: Experiment with the capillary voltage, gas temperatures, and gas flow rates to find the optimal conditions for Olopatadine N-Oxide in the presence of the matrix.
-
Consider APCI: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression from non-volatile matrix components.[2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Olopatadine N-Oxide analysis?
Ion suppression is a matrix effect where the ionization efficiency of an analyte, such as Olopatadine N-Oxide, is reduced by co-eluting compounds from the sample matrix.[5] This leads to a lower signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method. As a polar metabolite, Olopatadine N-Oxide may elute in regions where other polar endogenous compounds are present, making it susceptible to this effect.
Q2: How can I use an internal standard to compensate for ion suppression?
A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for ion suppression.[5] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate quantification can be achieved even if the absolute signal intensity varies.
Q3: My post-column infusion experiment shows significant suppression early in the chromatogram and also in the middle. What is causing this?
Suppression at the beginning of the run (the solvent front) is typically caused by salts and other highly polar, unretained compounds in the sample.[4] Suppression in the middle to late part of the chromatogram, especially in plasma samples, is very often caused by phospholipids.[3][4]
Q4: Can I just dilute my sample to reduce ion suppression?
Diluting the sample can reduce the concentration of interfering matrix components and thus lessen ion suppression. However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially if you are measuring low concentrations of Olopatadine N-Oxide. This approach is only feasible if the method has sufficient sensitivity to spare.
Q5: Is there a way to visualize the troubleshooting process?
Yes, the following diagram outlines a logical workflow for troubleshooting ion suppression.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. longdom.org [longdom.org]
Technical Support Center: Optimizing MS/MS Parameters for Olopatadine-d3 N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS/MS) parameters for the analysis of Olopatadine-d3 N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The expected precursor ion ([M+H]⁺) for this compound is m/z 357.2. Based on the known fragmentation of Olopatadine, the most probable product ions for this compound would result from the neutral loss of the N-oxide group and subsequent fragmentation of the parent molecule. A common fragmentation pathway for N-oxides is the loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da).[1] Therefore, likely product ions would be similar to those of Olopatadine, with a mass shift corresponding to the deuterium (B1214612) labels.
For Olopatadine (precursor m/z 338), characteristic product ions are observed at m/z 165 and 247.[2] For this compound, one would predict a primary fragmentation involving the loss of the N-oxide functional group, followed by fragmentation of the resulting Olopatadine-d3 molecule.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 357.2 | Predicted based on Olopatadine fragmentation | Predicted based on Olopatadine fragmentation |
Note: These are theoretically predicted values. Experimental verification is crucial and is detailed in the protocols below.
Q2: Why am I observing a significant peak at the m/z of Olopatadine-d3 when analyzing this compound?
A2: This is likely due to in-source fragmentation, a common phenomenon with N-oxide compounds.[3][4] The N-O bond is relatively labile and can break under the thermal conditions of the electrospray ionization (ESI) source, leading to the loss of the oxygen atom (-16 Da) before the precursor ion enters the mass analyzer. This results in the detection of the corresponding amine, in this case, Olopatadine-d3. To mitigate this, optimization of source parameters, particularly temperature and voltages, is critical.
Q3: My deuterated internal standard (this compound) and the non-deuterated analyte (Olopatadine N-Oxide) have slightly different retention times. Is this normal?
A3: Yes, a slight chromatographic shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon referred to as the "isotope effect." This can occur in reversed-phase chromatography where the deuterium-labeled compound may elute slightly earlier. While often minor, it's important to ensure that the peak shapes are symmetrical and that the elution times are consistent. If the separation is significant, it could lead to differential matrix effects, potentially compromising the accuracy of quantification.[5]
Q4: I am seeing poor sensitivity for my this compound signal. What are the common causes?
A4: Poor sensitivity for N-oxide compounds can stem from several factors:
-
In-source Fragmentation: As discussed in Q2, if a significant portion of the parent compound is fragmenting in the source, the intensity of the desired precursor ion will be diminished.
-
Suboptimal MS/MS Parameters: Incorrect collision energy (CE) or declustering potential (DP) will lead to inefficient fragmentation and poor product ion signal.
-
Analyte Instability: N-oxide metabolites can be unstable and may degrade in the sample matrix or during sample preparation.[6] It is advisable to use neutral or near-neutral pH conditions and avoid high temperatures.
-
Matrix Effects: Ion suppression from endogenous components in the biological matrix can significantly reduce signal intensity. The use of a stable isotope-labeled internal standard helps to correct for this, but efficient sample clean-up is also important.
Troubleshooting Guides
Issue 1: High In-Source Fragmentation
Symptoms:
-
A strong signal is observed for the deoxygenated species (Olopatadine-d3, m/z 341.2) in the full scan or precursor ion scan.
-
Low intensity of the target precursor ion (this compound, m/z 357.2).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high in-source fragmentation.
Detailed Steps:
-
Reduce Ion Source Temperature: N-oxides are thermally labile.[3] Systematically decrease the ion source temperature in increments (e.g., 25-50 °C) and monitor the intensity of the precursor ion (m/z 357.2) versus the in-source fragment (m/z 341.2).
-
Optimize Declustering Potential (DP) / Cone Voltage: This voltage helps to desolvate ions but can also induce fragmentation if set too high. Perform an infusion experiment to find the optimal DP that maximizes the precursor ion signal while minimizing fragmentation.
-
Evaluate Other Source Parameters: Voltages such as the capillary voltage can also influence in-source fragmentation. A systematic optimization of all source parameters is recommended.
Issue 2: Poor Signal-to-Noise or Inconsistent Results
Symptoms:
-
Low peak intensity and high baseline noise.
-
Poor reproducibility of peak areas between injections.
-
Inconsistent analyte to internal standard area ratios.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal-to-noise or inconsistency.
Detailed Steps:
-
Optimize Collision Energy (CE): The CE should be optimized for each specific MRM transition to ensure efficient fragmentation and maximum product ion intensity. Refer to the experimental protocol below for a detailed procedure.
-
Verify Internal Standard (IS) Performance:
-
Purity: Ensure the deuterated standard is not contaminated with the non-deuterated analyte. This can be checked by injecting a high concentration of the IS and monitoring the analyte's MRM transition.
-
Stability: Check for potential deuterium exchange by incubating the IS in the sample matrix under various conditions (e.g., different pH, temperature) and monitoring for any mass shifts.
-
-
Evaluate Sample Preparation and Stability: N-oxides can be unstable.[6] Ensure that sample collection, processing, and storage conditions do not lead to degradation. Use of antioxidants and control of pH and temperature may be necessary.
-
Assess Chromatography: Poor peak shape can lead to inconsistent integration and poor precision. Ensure good peak symmetry and resolution from matrix interferences.
Experimental Protocols
Protocol 1: Systematic Optimization of MS/MS Parameters
This protocol describes the optimization of the declustering potential (DP) and collision energy (CE) for this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
Mass spectrometer with ESI source.
Workflow Diagram:
Caption: Workflow for optimizing MS/MS parameters via infusion.
Procedure:
-
Infusion: Infuse the standard solution of this compound into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation: Perform a Q1 scan to confirm the presence and maximize the intensity of the protonated precursor ion ([M+H]⁺) at m/z 357.2.
-
DP Optimization: While monitoring the precursor ion, ramp the DP (or equivalent parameter, e.g., cone voltage) across a suitable range (e.g., 20-150 V). Plot the signal intensity against the DP voltage and select the value that provides the maximum intensity without significant in-source fragmentation.
-
Product Ion Selection: Set the instrument to product ion scan mode with Q1 fixed on m/z 357.2. Ramp the collision energy to observe the fragmentation pattern and identify 2-3 of the most abundant and specific product ions.
-
CE Optimization: For each selected MRM transition (e.g., 357.2 -> product ion 1; 357.2 -> product ion 2), perform a CE optimization. Ramp the CE across a relevant range (e.g., 5-50 eV) and plot the product ion intensity against the CE value. The optimal CE is the value that yields the highest intensity for that specific transition.
-
Final Parameters: Compile the optimized DP and CE values for each MRM transition into the final acquisition method.
Table 2: Example of Optimized MS/MS Parameters (Hypothetical Data)
| Parameter | This compound |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 357.2 |
| Product Ion 1 (m/z) | Experimentally Determined |
| Product Ion 2 (m/z) | Experimentally Determined |
| Declustering Potential (V) | Optimized Value |
| Collision Energy (eV) for Product 1 | Optimized Value |
| Collision Energy (eV) for Product 2 | Optimized Value |
| Source Temperature (°C) | Optimized to minimize fragmentation |
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Dealing with Olopatadine N-oxide instability during sample processing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Olopatadine and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Olopatadine N-oxide during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is Olopatadine N-oxide and why is its stability a concern?
Olopatadine N-oxide is a primary metabolite of Olopatadine, an antihistamine and mast cell stabilizer.[1][2] Like many N-oxide compounds, it can be unstable and prone to degradation during sample collection, storage, and analysis.[3][4] The primary stability concern is the reduction of the N-oxide back to its parent drug, Olopatadine. This conversion can lead to an overestimation of Olopatadine concentrations and an underestimation of the N-oxide metabolite, resulting in inaccurate pharmacokinetic and metabolic data.
Q2: What are the main factors that contribute to the instability of Olopatadine N-oxide?
Several factors can contribute to the degradation of N-oxide metabolites like Olopatadine N-oxide during sample processing:
-
Matrix Components: Biological matrices, particularly hemolyzed plasma, can contain endogenous reducing agents that facilitate the conversion of N-oxides back to their parent amine.
-
Sample Processing Conditions:
-
pH: While specific data for Olopatadine N-oxide is limited, N-oxides can be susceptible to degradation under certain pH conditions. Generally, neutral or near-neutral pH is recommended.[3]
-
Temperature: Elevated temperatures during sample handling and storage can accelerate degradation.
-
Solvents: The choice of organic solvent for protein precipitation or liquid-liquid extraction can significantly impact the stability of N-oxides.
-
Q3: How can I prevent the degradation of Olopatadine N-oxide during sample collection and storage?
To minimize degradation, follow these best practices:
-
Rapid Processing: Process blood samples as quickly as possible to obtain plasma.
-
Low Temperature: Keep samples on ice during processing and store them at -70°C or lower for long-term storage.
-
Avoid Hemolysis: Take care during blood collection to minimize hemolysis, as components released from red blood cells can promote N-oxide reduction.
-
Antioxidants: While not always necessary, the addition of antioxidants can be explored, but their use should be thoroughly validated to ensure they do not interfere with the assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Olopatadine N-oxide.
Issue 1: Overestimation of Olopatadine and/or underestimation of Olopatadine N-oxide.
This is a classic sign of Olopatadine N-oxide degradation.
Potential Cause & Solution Workflow:
References
Calibration curve issues in Olopatadine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the calibration curve during the quantification of Olopatadine.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Olopatadine is not linear. What are the potential causes?
A1: A non-linear calibration curve can stem from several factors throughout your analytical workflow. Common causes include:
-
Inappropriate Calibration Range: The selected concentration range may exceed the linear response range of the detector.
-
Standard Preparation Errors: Inaccurate dilutions of your stock solution will directly impact the linearity of your standards.
-
Sample Degradation: Olopatadine is susceptible to degradation under certain conditions, such as acidic or basic environments and exposure to light.[1][2][3] If your standards are not freshly prepared or are stored improperly, degradation can lead to a non-linear response.
-
Matrix Effects: When analyzing Olopatadine in biological samples, endogenous components of the matrix can interfere with the ionization of the analyte, leading to signal suppression or enhancement.[4][5]
-
Instrumental Issues: Problems with the HPLC/UPLC system, such as inconsistent flow rate, detector malfunction, or a contaminated column, can all contribute to non-linearity.
Q2: What is a good correlation coefficient (R²) for an Olopatadine calibration curve?
A2: For most applications, a correlation coefficient (R²) of ≥ 0.995 is considered acceptable for a linear calibration curve. Several studies on Olopatadine quantification report R² values of 0.999 or higher, indicating excellent linearity.[1][3][6][7][8]
Q3: I'm observing high variability between replicate injections of the same standard. What could be the issue?
A3: High variability, or poor precision, can be caused by:
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
-
Poor Sample Mixing: Inadequate vortexing of standard solutions before injection can lead to inconsistent concentrations.
-
System Instability: A fluctuating baseline, often due to an unstable pump, detector, or a poorly conditioned column, can result in variable peak areas.
-
Sample Evaporation: If samples are left uncapped in the autosampler for extended periods, solvent evaporation can concentrate the sample, leading to increased peak areas over time.
Q4: My calibration curve has a significant y-intercept. Is this acceptable?
A4: A non-zero y-intercept can indicate the presence of a constant systematic error. This could be due to:
-
Interference from Blank: The blank (matrix or solvent) may contain a component that co-elutes with Olopatadine and gives a detector response.
-
Carryover: Residual Olopatadine from a previous high-concentration sample may be carried over into subsequent injections.
-
Incorrect Blank Subtraction: The blank signal may not have been properly subtracted from the standards.
While a small intercept may be acceptable depending on the validation guidelines being followed, a large intercept should be investigated as it can impact the accuracy of low-concentration sample measurements.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.995)
This guide provides a systematic approach to troubleshooting a non-linear calibration curve for Olopatadine quantification.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: Inconsistent Peak Areas
This guide outlines steps to diagnose and resolve issues with inconsistent peak areas in replicate injections.
Caption: Troubleshooting workflow for inconsistent peak areas.
Data Summary Tables
Table 1: Linearity Ranges for Olopatadine Quantification
| Analytical Method | Concentration Range | Correlation Coefficient (R²) | Reference |
| HPLC-UV | 35-65 µg/mL | 0.9998 | [3] |
| HPLC-UV | 20-80 ppm | > 0.998 | [6][9] |
| LC-MS/MS | 0.2-100 ng/mL | Not Specified | [4][10] |
| UV-AUC | 5-100 µg/mL | 0.999 | [1] |
| HILIC-MS/MS | 0.1-100 ng/mL | Not Specified | [5] |
| UPLC | 5-50 µg/mL | Not Specified | [11] |
| UV Spectrophotometry | 3-15 µg/mL | 0.999 | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Method | LOD | LOQ | Reference |
| HPLC-UV | 0.6 µg/mL | 1.83 µg/mL | [3] |
| HPLC-UV | 0.0485 ppm | 0.1617 ppm | [9] |
| LC-MS/MS | Not Specified | 0.2 ng/mL | [4][10] |
| UPLC | 0.7652 µg/mL | 2.3188 µg/mL | [11] |
| UV Spectrophotometry | 0.047 µg/mL | 0.144 µg/mL | [12] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions for HPLC-UV Analysis
This protocol is based on methodologies described in the literature for creating calibration standards for Olopatadine quantification by HPLC-UV.[3][9]
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of Olopatadine hydrochloride reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).[13] Sonicate if necessary to ensure complete dissolution.
-
-
Intermediate Stock Solution (e.g., 100 µg/mL):
-
Pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the same solvent.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serially diluting the intermediate stock solution. For a range of 20-80 µg/mL, pipette the following volumes of the 100 µg/mL solution into separate 10 mL volumetric flasks:
-
2.0 mL for 20 µg/mL
-
4.0 mL for 40 µg/mL
-
6.0 mL for 60 µg/mL
-
8.0 mL for 80 µg/mL
-
-
Dilute each to volume with the solvent.
-
Protocol 2: Sample Preparation for Olopatadine in Ophthalmic Solution
This protocol provides a general procedure for preparing an ophthalmic solution sample for HPLC analysis.[3]
-
Accurately measure a volume of the ophthalmic solution equivalent to a known amount of Olopatadine hydrochloride (e.g., 5 mg).
-
Transfer the sample to a volumetric flask of appropriate size (e.g., 50 mL).
-
Add a portion of the diluent (mobile phase or a similar solvent system) and sonicate to ensure complete dissolution and mixing.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 3: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability-indicating properties of an analytical method for Olopatadine.[2][3]
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at a controlled temperature for a specified time.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis. Analyze the stressed samples alongside a non-degraded standard to evaluate the separation of degradation products from the parent drug peak. Olopatadine has been shown to be susceptible to degradation in acidic, basic, and oxidative conditions.[2][3]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medipol.edu.tr [medipol.edu.tr]
- 12. ajpamc.com [ajpamc.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Olopatadine-d3 N-Oxide Internal Standard Variability
Welcome to the technical support center for Olopatadine-d3 N-Oxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to internal standard variability during bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of an olopatadine (B1677272) metabolite. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure the accuracy and precision of the results.[1] A stable isotope-labeled internal standard is considered the "gold standard" because it has physicochemical properties that are very similar to the analyte (the substance being measured), in this case, olopatadine or its metabolites.[2] This similarity allows it to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1][3][4]
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several factors throughout the analytical workflow.[3][4] Key causes include:
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard, either suppressing or enhancing its signal.[5][6][7]
-
Inconsistent Sample Preparation: Errors or inconsistencies during sample extraction, such as incomplete protein precipitation or liquid-liquid extraction, can lead to variable recovery of the internal standard.[4]
-
Pipetting and Handling Errors: Inaccurate pipetting of the internal standard solution or samples can introduce significant variability.
-
Ionization Competition: The analyte and other co-eluting compounds from the matrix can compete with the internal standard for ionization in the mass spectrometer's source, leading to signal fluctuations.[4]
-
Instrument-Related Issues: Problems with the LC-MS/MS system, such as a dirty ion source, inconsistent injector performance, or detector drift, can cause the internal standard signal to vary.[4][8][9]
-
Instability of the Internal Standard: Although stable isotope-labeled standards are generally robust, degradation of this compound under certain storage or experimental conditions could be a factor.[10]
Q3: What are the regulatory expectations regarding internal standard variability?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their guidelines for bioanalytical method validation under the ICH M10 framework.[11] While there are no strict numerical acceptance criteria for internal standard response variability, the guidelines emphasize the importance of monitoring the IS response.[2] A common industry practice is to investigate if the internal standard response in a study sample deviates significantly (e.g., by more than 30-50%) from the mean response of the calibrators and quality control (QC) samples in the same analytical run.[2][11][12] The key is to ensure that any variability in the internal standard does not negatively impact the accuracy and precision of the reported analyte concentrations.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area Across a Run
If you observe significant and random fluctuations in the this compound peak area throughout an analytical run, follow this troubleshooting guide.
Initial Assessment:
-
Review QC and Calibrator Data: Check if the quality control samples and calibration standards meet the acceptance criteria for accuracy and precision. If they do, the internal standard may be adequately compensating for the variability.
-
Plot IS Response: Visualize the internal standard response for all samples, calibrators, and QCs in the order of injection. Look for trends, such as a gradual decrease or increase in signal, or sudden drops or spikes.[4]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | - Review the sample preparation protocol for any complex or error-prone steps. - Ensure thorough vortexing and mixing at all stages.[4] - Verify the consistency of reagent additions and extraction procedures. |
| Matrix Effects | - Evaluate matrix effects by comparing the IS response in post-extraction spiked samples to that in a neat solution.[5] - Optimize the chromatographic method to separate the internal standard from interfering matrix components.[6] - Consider a more rigorous sample clean-up method, such as solid-phase extraction (SPE). |
| Autosampler/Injector Issues | - Check for air bubbles in the autosampler syringe and lines. - Perform an injector performance test with a standard solution. - Ensure the injection volume is consistent.[3] |
| Ion Source Contamination | - Clean the ion source, including the capillary and lenses, according to the manufacturer's instructions.[8][9] - Check for any blockages in the sample path. |
Troubleshooting Workflow for High IS Variability
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. chromforum.org [chromforum.org]
- 9. gmi-inc.com [gmi-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. en.cmicgroup.com [en.cmicgroup.com]
Technical Support Center: Olopatadine Plasma Sample Analysis
Welcome to the technical support center for Olopatadine (B1677272) bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the recovery of Olopatadine from plasma samples.
Troubleshooting Guide: Poor Olopatadine Recovery
Low or inconsistent recovery of Olopatadine from plasma can be a significant hurdle in bioanalytical method development and sample analysis. This guide provides a systematic approach to identifying and resolving common issues.
Q1: I am experiencing low recovery of Olopatadine. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of Olopatadine can stem from several factors related to its physicochemical properties and the chosen extraction method. Olopatadine has moderate plasma protein binding (approximately 55%), primarily to albumin, which can hinder its extraction.[1][2] It is also soluble in methanol (B129727) and sparingly soluble in water.[3]
Below is a troubleshooting workflow to address poor recovery:
Caption: Troubleshooting workflow for poor Olopatadine recovery.
Q2: My recovery is inconsistent between samples. What could be the cause?
A2: Inconsistent recovery can be attributed to variability in sample handling, preparation, or the integrity of the plasma samples themselves. Key areas to investigate include:
-
Inconsistent pH adjustment: Ensure precise and consistent pH adjustment of the plasma sample and extraction solvents.
-
Variable protein precipitation: If using protein precipitation, ensure consistent addition and mixing of the precipitant. Incomplete precipitation can lead to variable results.
-
Sample quality: Differences in lipid content or the presence of hemolysis in plasma samples can affect extraction efficiency.
-
Pipetting errors: Inaccurate pipetting of plasma, internal standard, or solvents will lead to variability.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma protein binding of Olopatadine?
A1: Olopatadine is approximately 55% bound to human serum proteins, with serum albumin being the primary binding protein.[1][2] This moderate binding can impact recovery if not adequately addressed during sample preparation.
Q2: Which extraction method generally yields the best recovery for Olopatadine?
A2: Several methods have been successfully used, each with its own advantages. The optimal method may depend on the required sensitivity and laboratory resources.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and high, reproducible recovery.[4][5][6]
-
Liquid-Liquid Extraction (LLE): Can also yield good recovery but may require more optimization of solvent systems.[7][8]
-
Protein Precipitation (PPT): A simpler and faster method, but may result in lower recovery and more matrix effects compared to SPE and LLE.[7][8]
Q3: How can I improve the recovery of Olopatadine when using protein precipitation?
A3: To enhance recovery with protein precipitation, consider the following:
-
Choice of precipitant: Acetonitrile is a commonly used and effective precipitating agent for Olopatadine.[7][8][9]
-
Precipitant-to-plasma ratio: A higher ratio (e.g., 3:1 or 4:1) of organic solvent to plasma can improve protein removal.
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice) can enhance protein removal.
-
Vortexing and centrifugation: Ensure thorough vortexing to fully denature proteins and adequate centrifugation time and speed to obtain a compact pellet.
Q4: What are the key considerations for Olopatadine stability during sample storage and processing?
A4: Olopatadine is generally stable, but proper handling is crucial. Forced degradation studies have shown it degrades under acidic and alkaline conditions.[10][11][12] Therefore, it is important to control the pH during extraction. Long-term stability should be assessed at the intended storage temperature (e.g., -20°C or -80°C). Multiple freeze-thaw cycles should be avoided.
Quantitative Data Summary
The following table summarizes reported recovery data for Olopatadine from plasma using different extraction methods.
| Extraction Method | Recovery (%) | Analytical Method | Reference |
| Solid-Phase Extraction (SPE) | Not explicitly stated, but method was successful for clinical trials. | LC-ESI-MS-MS | [4] |
| Protein Precipitation followed by Liquid-Liquid Extraction | Not explicitly stated, but method was successfully applied to a pharmacokinetic study. | LC-MS/MS | [7][8] |
| Not Specified | 100-101% | RP-HPLC | [13] |
Experimental Protocols
Below are detailed methodologies for common Olopatadine extraction techniques from plasma.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methodologies described in the literature for the extraction of Olopatadine from plasma.[4][5][6]
Caption: Solid-Phase Extraction (SPE) workflow for Olopatadine.
Methodology:
-
Sample Pre-treatment: To a 1 mL plasma sample, add the internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Bond Elut) sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or buffer to remove unretained interferences.
-
Elution: Elute Olopatadine and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general representation based on LLE principles for drug extraction from plasma.
Methodology:
-
Sample Preparation: To a known volume of plasma, add the internal standard and a basifying agent (e.g., sodium hydroxide (B78521) solution) to adjust the pH.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane).[7][8]
-
Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough extraction, followed by centrifugation to separate the aqueous and organic layers.
-
Separation: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the analytical instrument.
Protocol 3: Protein Precipitation (PPT)
This protocol is based on a common and rapid method for sample clean-up.[7][8][9]
Methodology:
-
Sample Aliquoting: Pipette a precise volume of the plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard to the plasma sample.
-
Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 volume ratio to the plasma.[9]
-
Vortexing: Vortex the sample vigorously for about 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.
-
Analysis or Further Processing: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if concentration is needed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Olonex | 5 mg | Tablet | ওলোনেক্স ৫ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. a protein precipitation extraction method [protocols.io]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. [PDF] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jchr.org [jchr.org]
Adherence to ICH validation guidelines for Olopatadine analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the adherence to ICH validation guidelines for Olopatadine analytical methods.
Frequently Asked Questions (FAQs)
Q1: How do I perform a forced degradation study for Olopatadine hydrochloride as per ICH guidelines?
A1: Forced degradation studies, or stress testing, are crucial for developing a stability-indicating analytical method. According to ICH guideline Q1A (R2), Olopatadine hydrochloride should be subjected to various stress conditions to evaluate its intrinsic stability and identify potential degradation products.[1][2][3][4]
Experimental Protocol: Forced Degradation of Olopatadine Hydrochloride [4][5]
-
Acid Hydrolysis: Treat the drug solution (e.g., 1 mg/mL in methanol) with 1 N HCl and heat at 80°C for 2 hours.[4] Neutralize the solution with an equivalent concentration of base before analysis.
-
Base Hydrolysis: Treat the drug solution with 1 N NaOH and heat at 80°C for 3 hours.[4] Neutralize the solution with an equivalent concentration of acid before analysis.
-
Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid drug to dry heat at 80°C for 72 hours.[4]
-
Photolytic Degradation: Expose the solid drug to a combination of fluorescent light (1.25 million lux hours) and UV light (200 Whm⁻²).[4]
Expected Outcome: Olopatadine hydrochloride is reported to be susceptible to degradation under acidic, basic, and photolytic conditions, while it remains relatively stable under oxidative and thermal stress.[1][2][3][4] Five primary degradation products have been identified under these conditions.[1][2]
Q2: What are the typical chromatographic conditions for a validated RP-HPLC method for Olopatadine assay?
A2: Several validated RP-HPLC methods have been published. A common approach involves a C18 column with a mobile phase consisting of a buffer and an organic modifier.
Typical Chromatographic Conditions: [5][6]
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil-ODS 3V (250 mm x 4.6 mm, 5 µm) | ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Methanol: Triethylamine (B128534) (55:45:0.1, %v/v), pH 3.0 adjusted with o-phosphoric acid | 0.1% Formic Acid: Methanol (35:65, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 299 nm | UV at 300 nm |
| Retention Time | Approximately 6.3 min | Approximately 3.77 min |
Q3: My Olopatadine peak is showing significant tailing. How can I troubleshoot this?
A3: Peak tailing for basic compounds like Olopatadine, which has a tertiary amine functional group, is a common issue on silica-based C18 columns due to interactions with residual silanol (B1196071) groups.[6] To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is low (e.g., around 3.0) to keep the amine group protonated and reduce its interaction with silanols.
-
Use of a Tailing Reducer: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%).[5]
-
Acidic Modifier: Using an acidic modifier like formic acid in the mobile phase can also help to improve peak shape.[6]
-
Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Troubleshooting Guides
Issue 1: Poor Resolution Between Olopatadine and its Degradation Products
Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Verify Mobile Phase: Double-check the preparation of your mobile phase, including the buffer concentration, pH, and the ratio of aqueous to organic components.
-
Optimize Gradient: If using a gradient method, try adjusting the slope of the gradient to increase the separation between closely eluting peaks.
-
Change Organic Modifier: The selectivity of the separation can be significantly altered by switching between acetonitrile (B52724) and methanol.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Selectivity: If the above steps do not yield satisfactory results, consider trying a column with a different stationary phase (e.g., a phenyl or cyano column) to achieve a different separation mechanism.
Issue 2: Inaccurate or Non-Linear Results
Workflow for Troubleshooting Inaccuracy/Non-Linearity:
Caption: Troubleshooting workflow for inaccurate or non-linear results.
Detailed Steps:
-
Standard Preparation: Ensure the reference standard is of high purity and has been stored correctly. Re-prepare the stock and working standard solutions carefully.
-
Dilution Accuracy: Use calibrated volumetric flasks and pipettes for all dilutions.
-
Linearity Range: Confirm that the concentration of your samples falls within the validated linear range of the method. The linearity for Olopatadine hydrochloride has been established in ranges such as 35-65 µg/ml and 1-20 µg/mL.[5][6]
-
Detector Saturation: If your concentrations are too high, you may be saturating the detector, leading to a non-linear response. Dilute your samples to fall within the linear range.
-
Interference: Analyze a placebo sample to ensure that no excipients are co-eluting with and contributing to the peak area of Olopatadine.
Summary of ICH Validation Parameters for Olopatadine Analytical Methods
The following tables summarize the typical acceptance criteria and reported results for the validation of analytical methods for Olopatadine, in accordance with ICH guidelines.
Table 1: Accuracy and Precision
| Parameter | Acceptance Criteria | Reported Results |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.70% - 100.40%[5] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 2.0%[5] |
| - Intermediate Precision | ≤ 2.0% | < 2.0%[5] |
Table 2: Linearity, LOD, and LOQ
| Parameter | Acceptance Criteria | Reported Results |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999[7] |
| Linearity Range | Method Dependent | 35 - 65 µg/mL[5] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.6 µg/mL[5] |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.83 µg/mL[5] |
Table 3: Robustness
| Parameter Varied | Reported Results (% RSD) |
| Flow Rate (± 0.1 mL/min) | < 2.0%[5] |
| Mobile Phase Composition (± 2%) | < 2.0%[5] |
| Column Temperature (± 5 °C) | < 2.0%[7] |
| pH of Mobile Phase (± 0.2) | < 2.0%[5] |
Table 4: System Suitability
| Parameter | Acceptance Criteria | Reported Results |
| Tailing Factor | ≤ 2.0 | 1.31[6] |
| Theoretical Plates | ≥ 2000 | 8578[6] |
| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0%[5] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. STUDY OF OLOPATADINE HYDROCHLORIDE UNDER ICH RECOMMENDED STRESS CONDITIONS BY LC, LC-MS/TOF FOR IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS | CoLab [colab.ws]
- 4. tandfonline.com [tandfonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Olopatadine: Olopatadine-d3 N-Oxide vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Olopatadine (B1677272) in biological matrices. It focuses on the validation of a method utilizing Olopatadine-d3 N-Oxide as an internal standard (IS) and compares its hypothetical performance against established methods using alternative internal standards, such as amitriptyline (B1667244) or mianserin. The information is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies and adheres to the principles outlined in the US FDA guidelines for bioanalytical method validation.[1][2][3]
Introduction to Olopatadine Bioanalysis
Olopatadine is a selective histamine (B1213489) H1 antagonist used for the treatment of allergic conjunctivitis.[4] Accurate and reliable quantification of Olopatadine in biological matrices like plasma and tears is crucial for pharmacokinetic and toxicokinetic studies.[5][6][7][8] The development of robust bioanalytical methods is therefore a critical aspect of its clinical development. A key component of a reliable LC-MS/MS method is the use of an appropriate internal standard. An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard as it co-elutes with the analyte and has nearly identical physicochemical properties, leading to more accurate and precise results.
Experimental Protocols
The following protocols describe a typical LC-MS/MS method for the quantification of Olopatadine in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or an alternative IS like amitriptyline).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Total Run Time: Approximately 4 minutes.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Data Presentation: A Comparative Analysis
The following tables summarize the validation parameters for a bioanalytical method using a conventional internal standard versus the expected performance of a method employing this compound. The data for the alternative IS method is based on published literature, while the data for the this compound method is projected based on the known benefits of using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with Alternative IS (e.g., Amitriptyline) | Method with this compound (Projected) |
| Calibration Curve Range | 0.1 - 100 ng/mL | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] | 0.05 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample (ng/mL) | Accuracy (% Bias) with Alternative IS | Precision (%RSD) with Alternative IS | Accuracy (% Bias) with this compound (Projected) | Precision (%RSD) with this compound (Projected) |
| LLOQ (0.1/0.05) | -5.0 to 5.0 | < 15% | -3.0 to 3.0 | < 10% |
| Low QC (0.3) | -7.0 to 6.5 | < 10% | -4.0 to 4.0 | < 8% |
| Medium QC (30) | -8.0 to 7.0 | < 8% | -3.5 to 3.5 | < 6% |
| High QC (80) | -6.0 to 5.5 | < 7% | -2.5 to 2.5 | < 5% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with Alternative IS (e.g., Amitriptyline) | Method with this compound (Projected) |
| Matrix Effect (%CV) | < 15% | < 5% |
| Recovery (%) | 85 - 95% | 90 - 105% |
Mandatory Visualizations
Experimental workflow for Olopatadine quantification.
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. nalam.ca [nalam.ca]
- 3. fda.gov [fda.gov]
- 4. turkjps.org [turkjps.org]
- 5. academic.oup.com [academic.oup.com]
- 6. dovepress.com [dovepress.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Ocular pharmacokinetics comparison between 0.2% olopatadine and 0.77% olopatadine hydrochloride ophthalmic solutions administered to male New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Inter-Laboratory Cross-Validation of Olopatadine Analytical Methods
In the development and manufacturing of pharmaceutical products containing Olopatadine, ensuring the consistency and reliability of analytical testing across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of an analytical method for Olopatadine, illustrating a hypothetical comparison between two laboratories. The objective is to demonstrate the successful transfer and equivalent performance of a High-Performance Liquid Chromatography (HPLC) method, a common and robust technique for the quantification of Olopatadine in pharmaceutical formulations.[1][2][3]
This guide adheres to the principles outlined in international regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][4][5]
Experimental Protocols
A hypothetical cross-validation study was designed between a primary site (Laboratory A) and a receiving site (Laboratory B) to transfer and validate an HPLC method for the assay of Olopatadine Hydrochloride.
1. HPLC Method Parameters:
-
Instrument: HPLC system with a UV-Vis detector.[1]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specified ratio (e.g., 70:30 v/v).[1][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[5]
2. Preparation of Solutions:
-
Standard Stock Solution: A primary standard of Olopatadine Hydrochloride is accurately weighed and dissolved in the mobile phase to produce a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: The stock solution is serially diluted with the mobile phase to prepare a series of calibration standards across a specified concentration range (e.g., 20-80 µg/mL).[1]
-
Sample Preparation: A sample of the pharmaceutical formulation (e.g., eye drops) is accurately measured and diluted with the mobile phase to achieve a theoretical concentration within the calibration range.
3. Validation Parameters:
The cross-validation study assesses the following key analytical performance parameters at both laboratories:
-
System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and retention time are evaluated.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation
The following tables summarize the hypothetical comparative data obtained from Laboratory A and Laboratory B during the cross-validation study.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Laboratory A | Laboratory B |
| Tailing Factor | ≤ 2.0 | 1.2 | 1.3 |
| Theoretical Plates | ≥ 2000 | 5800 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% | 0.9% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Laboratory A | Laboratory B |
| Concentration Range | 20-80 µg/mL | 20-80 µg/mL | 20-80 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 | 0.9992 |
| Y-intercept | Report | 1254 | 1310 |
| Slope | Report | 45890 | 45750 |
Table 3: Accuracy (Recovery)
| Concentration Level | Laboratory A (% Recovery) | Laboratory B (% Recovery) |
| Low (80%) | 99.5% | 99.2% |
| Medium (100%) | 100.2% | 100.5% |
| High (120%) | 99.8% | 99.6% |
| Average Recovery | 99.8% | 99.8% |
Table 4: Precision (%RSD)
| Precision Level | Laboratory A (%RSD) | Laboratory B (%RSD) |
| Repeatability (Intra-assay) | 0.6% | 0.7% |
| Intermediate Precision (Inter-assay) | 1.1% | 1.3% |
Table 5: Robustness (%RSD of Assay)
| Parameter Variation | Laboratory A (%RSD) | Laboratory B (%RSD) |
| Flow Rate (± 0.1 mL/min) | 0.9% | 1.0% |
| Mobile Phase Composition (± 2%) | 1.2% | 1.4% |
| Column Temperature (± 2°C) | 0.8% | 0.9% |
Mandatory Visualizations
Caption: Workflow for inter-laboratory analytical method transfer.
Caption: Interrelation of analytical method validation parameters.
Conclusion
The presented hypothetical data demonstrates a successful cross-validation of an HPLC method for Olopatadine between two laboratories. The results for system suitability, linearity, accuracy, precision, and robustness are comparable and fall within predefined acceptance criteria. This indicates that the analytical method is robust and transferable, and that Laboratory B can produce reliable and equivalent results to Laboratory A. A successful inter-laboratory cross-validation is a critical step in ensuring consistent product quality and is a fundamental requirement for regulatory compliance in the pharmaceutical industry.
References
A Comparative Guide to Internal Standards for Olopatadine Bioanalysis: Deuterated vs. Non-Deuterated Analogs
In the realm of bioanalytical method development for pharmaceuticals like Olopatadine (B1677272), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides an objective comparison between the use of a deuterated internal standard (a stable isotope-labeled version of the analyte) and a non-deuterated structural analog for the quantification of Olopatadine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The "gold standard" in bioanalysis is the use of a stable isotope-labeled (SIL) internal standard, which is chemically and structurally identical to the analyte, differing only in the presence of heavier isotopes like deuterium[1][2]. This near-perfect chemical mimicry allows the IS to track the analyte through sample preparation, chromatography, and ionization, effectively correcting for variability in a way that non-deuterated, structurally similar compounds cannot always achieve[1].
Core Principles: Why Deuterated Standards Excel
The fundamental advantage of a deuterated IS lies in its ability to co-elute with the target analyte during chromatography and experience identical ionization efficiency, including suppression or enhancement caused by the sample matrix[2][3]. Because the analyte and the deuterated IS have nearly identical physicochemical properties, any variations affecting the analyte during the analytical process will equally affect the IS. This allows the ratio of the analyte signal to the IS signal to remain constant, leading to highly accurate and precise quantification[4].
Non-deuterated internal standards, typically structural analogs, are chosen for their similar chemical properties and extraction behavior. However, they rarely co-elute perfectly with the analyte and may respond differently to matrix effects, which can compromise data reliability[5].
Experimental Protocols
While a direct head-to-head comparative study for Olopatadine was not identified, this section outlines representative experimental protocols for both approaches based on published methods for Olopatadine and general best practices in bioanalysis.
Method 1: Representative Protocol using a Non-Deuterated Internal Standard (e.g., Mianserin or Loratadine)
This protocol is a composite based on validated methods for Olopatadine in human plasma and tears[6][7][8].
-
Sample Preparation (Protein Precipitation & LLE)
-
To a 200 µL aliquot of the biological matrix (e.g., plasma), add 25 µL of the internal standard working solution (e.g., Mianserin or Loratadine in methanol).
-
Vortex the sample to mix.
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate/dichloromethane)[7].
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Capcellpak CR) is commonly used[7].
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate)[7].
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 15 µL[9].
-
-
Tandem Mass Spectrometry Conditions
Method 2: Expected Protocol using a Deuterated Internal Standard (Olopatadine-d4)
This protocol is based on established "gold standard" bioanalytical practices, as a specific published method detailing Olopatadine-d4 validation was not found in the initial search. The procedure closely follows that of the non-deuterated method, with the key difference being the identity of the internal standard.
-
Sample Preparation
-
The sample preparation steps (protein precipitation, LLE, or solid-phase extraction) would be identical to those used for the non-deuterated IS method to ensure both analyte and IS are treated similarly. The key is spiking the sample with Olopatadine-d4 at the beginning of the process.
-
-
Liquid Chromatography Conditions
-
Tandem Mass Spectrometry Conditions
-
Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Olopatadine: m/z 337.9 → 164.8
-
Olopatadine-d4 (IS): m/z 341.9 → 164.8 (The precursor ion is shifted by +4 Da, while the product ion may remain the same if the deuterium (B1214612) atoms are not on the fragmented portion of the molecule).
-
-
Performance Data Comparison
The following tables summarize typical validation data. Data for the non-deuterated IS is derived from published Olopatadine studies, while the performance for the deuterated IS is based on the well-established advantages of SIL-IS in bioanalysis[1][2].
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with Non-Deuterated IS (e.g., Loratadine) | Method with Deuterated IS (Olopatadine-d4) | Advantage of Deuterated IS |
| Linearity (r²) | > 0.99[7] | > 0.99 (Expected) | Comparable |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[7] | Potentially lower due to improved signal-to-noise | Improved Sensitivity |
| Intra- & Inter-day Precision (%CV) | < 16.8%[7] | Typically < 10% | Significantly Improved Precision [1] |
| Intra- & Inter-day Accuracy (%Bias) | 91.2% - 110.1%[7] | Typically 95% - 105% | Significantly Improved Accuracy [1] |
Table 2: Comparison of Recovery and Matrix Effect
| Parameter | Method with Non-Deuterated IS | Method with Deuterated IS | Advantage of Deuterated IS |
| Extraction Recovery | Variable, IS may not perfectly track analyte | IS recovery is nearly identical to analyte recovery | More reliable correction for extraction losses |
| Matrix Effect | Prone to variability if IS and analyte ionize differently | Effectively corrects for matrix effects [1][2] | Superior data quality in complex matrices |
| IS-Normalized Matrix Factor (%CV) | Higher variability | Low variability | Robustness against lot-to-lot matrix differences |
Visualizing the Workflow and Principles
Diagrams created using Graphviz illustrate the experimental workflow and the theoretical advantage of using a deuterated internal standard.
Caption: General workflow for Olopatadine bioanalysis.
Caption: Co-elution advantage of deuterated standards.
Conclusion
While bioanalytical methods for Olopatadine using non-deuterated internal standards can be validated and successfully applied, the use of a deuterated internal standard like Olopatadine-d4 is unequivocally superior for achieving the highest levels of data quality and reliability[1][2][10]. A deuterated IS provides more effective compensation for analytical variability, particularly extraction efficiency and matrix effects, resulting in improved accuracy and precision[1]. For researchers, scientists, and drug development professionals, adopting a deuterated internal standard is a critical step in ensuring the integrity and validity of quantitative bioanalytical data, aligning with the best practices recommended by regulatory agencies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of olopatadine in human tears by hydrophilic interaction liquid chromatography-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Olopatadine Quantification: Deuterated vs. Structural Analogs
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihistaminic agent olopatadine (B1677272), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any variability. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) compound, such as Olopatadine-d3 N-Oxide, or a structural analog.
This guide provides an objective comparison between the use of a deuterated internal standard and a structural analog for the quantification of olopatadine, supported by experimental data. While direct comparative studies for this compound were not identified in the available literature, this guide will compare the performance of a documented structural analog internal standard, mianserin (B1677119), with the generally accepted and superior performance characteristics of deuterated internal standards.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing for differentiation from the analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical to the parent compound. This leads to several distinct advantages:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the analyte during liquid chromatography, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: As the chemical structure is virtually identical, the deuterated standard exhibits the same ionization response in the mass spectrometer's source, providing more accurate correction for ion suppression or enhancement.
-
Comparable Extraction Recovery: The deuterated standard will have nearly the same recovery as the analyte during sample preparation procedures.
The Alternative: Structural Analog Internal Standards
When a deuterated standard is unavailable, a structural analog can be a viable alternative. A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. For olopatadine, compounds like amitriptyline, KF11796, and mianserin have been used as internal standards in published methods.[2][3][4] While they can provide adequate quantification, they have inherent limitations compared to deuterated standards:
-
Different Retention Times: Structural differences can lead to different chromatographic retention times, meaning the analyte and the internal standard may not experience the same matrix effects.
-
Varying Ionization Responses: The ionization efficiency of a structural analog can differ from the analyte, leading to less effective correction for matrix-induced signal changes.
-
Potentially Different Extraction Recoveries: The recovery of a structural analog during sample preparation may not perfectly match that of the analyte.
Performance Comparison: Deuterated Standard (Representative) vs. Structural Analog (Mianserin)
The following tables summarize the expected performance of a deuterated internal standard based on general principles and representative data, and the actual performance of a validated method for olopatadine using the structural analog mianserin in human tears.[4]
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard (Mianserin) |
| Chromatographic Co-elution | Nearly identical retention time to olopatadine. | Different retention time from olopatadine. |
| Correction for Matrix Effects | Excellent, due to co-elution and similar ionization. | Variable, depends on the degree of structural similarity and chromatographic separation. |
| Precision (%RSD) | Typically <15% (often <5% for inter-day). | Intra-day: 4.3-6.5%, Inter-day: 6.3-10.9%[4] |
| Accuracy (%Bias) | Typically within ±15% of the nominal value. | Intra-day: 7.1-12.8%, Inter-day: -9.3-9.8%[4] |
| Linearity (r²) | >0.99 | >0.99 |
Table 2: Recovery and Matrix Effect Data for Olopatadine using Mianserin as Internal Standard [4]
| Analyte | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Olopatadine | 0.1 | 73.1 | 94.2 |
| 25 | 69.3 | 98.7 | |
| 75 | 73.4 | 96.3 | |
| Mianserin (IS) | 5 | 77.8 | 99.1 |
Experimental Protocols
A detailed methodology for the quantification of olopatadine in human tears using mianserin as a structural analog internal standard is provided below.[4]
Sample Preparation (Protein Precipitation)
-
To a volume of tear fluid sample (collected using Schirmer strips), add a fixed amount of the internal standard (mianserin) solution.
-
Add acetonitrile (B52724) for protein precipitation.
-
Vortex the mixture for a specified duration (e.g., 15 minutes).
-
Centrifuge the sample at high speed (e.g., 20,000 x g) at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 20 minutes).
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Acquity UPLC system
-
Column: Acquity BEH amide column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: As optimized for the separation.
-
Injection Volume: 1 µL
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Olopatadine Transition: m/z 338 → [fragment ion]
-
Mianserin Transition: m/z 265 → 91.062[4]
-
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for bioanalytical quantification using an internal standard and the logical considerations for selecting an appropriate internal standard.
Caption: Bioanalytical workflow for olopatadine quantification.
Caption: Decision pathway for internal standard selection.
Conclusion
The scientific consensus and available data strongly support the use of a deuterated internal standard, such as this compound, for the most accurate and reliable quantification of olopatadine in biological matrices. A deuterated internal standard minimizes variability from matrix effects, extraction, and instrument response due to its near-identical physicochemical properties to the analyte.
While a structural analog like mianserin can be used to develop a validated bioanalytical method, it is more susceptible to inaccuracies arising from differences in chromatographic behavior and ionization efficiency. For researchers, scientists, and drug development professionals requiring the highest level of data integrity for pharmacokinetic, bioequivalence, or clinical studies, the use of a deuterated internal standard is highly recommended.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Incurred Sample Reanalysis in Olopatadine Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in pharmacokinetic (PK) studies, verifying the consistency of a bioanalytical method. This guide provides a comparative overview of methodologies for Olopatadine (B1677272) bioanalysis, contextualized within the framework of ISR, to support robust and compliant drug development.
Olopatadine, an antihistamine and mast cell stabilizer, is widely used for the treatment of allergic rhinitis and conjunctivitis.[1] Accurate quantification of Olopatadine in biological matrices is essential for its pharmacokinetic characterization. This guide delves into the established bioanalytical methods for Olopatadine, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discusses the application of ISR to ensure the integrity of clinical and non-clinical study data.
Comparative Analysis of Bioanalytical Methods for Olopatadine
The quantification of Olopatadine in plasma is predominantly achieved through LC-MS/MS, which offers high sensitivity and specificity.[2][3] Various sample preparation techniques have been successfully employed, each with its own advantages and considerations. Below is a comparison of two common approaches: Solid-Phase Extraction (SPE) and Protein Precipitation (PP).
| Parameter | Method 1: Solid-Phase Extraction (SPE) | Method 2: Protein Precipitation (PP) followed by Liquid-Liquid Extraction (LLE) |
| Principle | Chromatographic technique for sample clean-up and concentration. | Removal of proteins by precipitation, followed by extraction of the analyte into an immiscible organic solvent. |
| Sample Throughput | Moderate, can be automated. | High, amenable to high-throughput workflows. |
| Selectivity & Cleanliness | High, provides cleaner extracts, minimizing matrix effects. | Moderate, may result in less clean extracts compared to SPE. |
| Recovery | Generally high and reproducible. | Can be variable and requires careful optimization. |
| Linearity Range | 0.2 - 100 ng/mL[3][4] | 0.2 - 100 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[3][4] | 0.2 ng/mL[5] |
| Intra-day Precision (%RSD) | 6.31 - 16.80%[4] | < 11.4%[5] |
| Inter-day Precision (%RSD) | Not explicitly stated, but method was fully validated.[4] | < 11.4%[5] |
| Accuracy | 91.17 - 110.08%[4] | -6.40% to 9.26% (relative error)[5] |
Incurred Sample Reanalysis (ISR) in Olopatadine PK Studies
ISR is a regulatory requirement that involves reanalyzing a subset of study samples to demonstrate the reproducibility of the bioanalytical method.[6] This is crucial because spiked quality control (QC) samples may not always mimic the behavior of incurred samples from dosed subjects due to factors like protein binding, metabolite presence, and sample inhomogeneity.[6]
ISR Acceptance Criteria
Regulatory agencies like the FDA and EMA have established clear acceptance criteria for ISR. For small molecules like Olopatadine, the following criteria are generally applied:
| Parameter | Acceptance Limit |
| Percentage of ISR Samples | At least 67% of the reanalyzed samples should have a percentage difference within ±20% of the mean of the initial and reanalyzed values.[6] |
| Calculation of Percentage Difference | (% Difference) = [(Reanalyzed Value - Initial Value) / Mean of the two values] x 100 |
Hypothetical ISR Data for an Olopatadine PK Study
The following table presents a hypothetical but realistic set of ISR data for an Olopatadine pharmacokinetic study, demonstrating the application of the acceptance criteria.
| Sample ID | Initial Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail |
| PK-001 | 15.2 | 14.8 | 15.0 | -2.67% | Pass |
| PK-008 | 89.5 | 92.1 | 90.8 | 2.86% | Pass |
| PK-015 | 5.6 | 6.1 | 5.85 | 8.55% | Pass |
| PK-022 | 45.3 | 39.8 | 42.55 | -12.93% | Pass |
| PK-029 | 1.8 | 2.3 | 2.05 | 24.39% | Fail |
| PK-036 | 78.1 | 80.5 | 79.3 | 3.03% | Pass |
| PK-043 | 22.7 | 21.9 | 22.3 | -3.59% | Pass |
| PK-050 | 3.2 | 2.9 | 3.05 | -9.84% | Pass |
| PK-057 | 61.4 | 65.0 | 63.2 | 5.70% | Pass |
| PK-064 | 11.9 | 10.5 | 11.2 | -12.50% | Pass |
| Overall ISR Pass Rate | 90% |
In this hypothetical example, 9 out of 10 samples (90%) passed the acceptance criteria, which is well above the required 67%. This would indicate that the bioanalytical method is reproducible for the analysis of Olopatadine in incurred samples.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method is adapted from a validated procedure for the determination of Olopatadine in human plasma.[4]
1. Sample Preparation (SPE):
-
To 200 µL of human plasma, add the internal standard (e.g., Loratadine).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., Capcellpak CR).
-
Mobile Phase: Isocratic mixture of 70% acetonitrile (B52724) and 30% water containing 10 mM ammonium (B1175870) acetate (B1210297) (adjusted to pH 4.0 with acetic acid).[4]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Olopatadine: m/z 337.9 → 164.8[4]
-
Loratadine (IS): m/z 383.2 → 337.0
-
Method 2: LC-MS/MS with Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE)
This protocol is based on a rapid and sensitive method for Olopatadine quantification in human plasma.[5]
1. Sample Preparation (PP-LLE):
-
To 100 µL of human plasma, add the internal standard (e.g., Amitriptyline).
-
Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a mixture of ethyl acetate and dichloromethane (B109758) (e.g., 4:1, v/v) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: C18 column.
-
Mobile Phase: 100 mM ammonium formate (B1220265) buffer (containing 2% formic acid) and acetonitrile (5:95, v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions:
Visualizing Workflows and Relationships
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for Olopatadine bioanalysis and the logical relationship of ISR within a pharmacokinetic study.
Bioanalytical Workflow for Olopatadine
ISR in a PK Study
Conclusion
The successful application of a validated bioanalytical method is fundamental to the integrity of pharmacokinetic data. For Olopatadine, robust LC-MS/MS methods utilizing either SPE or PP-LLE for sample preparation have been established. The choice between these methods will depend on specific laboratory capabilities, desired throughput, and the required degree of sample cleanup. Regardless of the method chosen, the implementation of a rigorous ISR program is essential to demonstrate the reproducibility and reliability of the data generated from incurred samples. This guide provides a framework for comparing these methodologies and understanding the critical role of ISR in the context of Olopatadine pharmacokinetic studies, ultimately contributing to higher quality data for regulatory submissions.
References
- 1. fda.gov [fda.gov]
- 2. A rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of olopatadine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. academic.oup.com [academic.oup.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Metabolite Interference in Olopatadine Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of olopatadine (B1677272), a potent antihistamine and mast cell stabilizer, is critical in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. However, the presence of its metabolites can pose a significant challenge to achieving precise measurements, potentially leading to an overestimation of the parent drug concentration. This guide provides a comparative analysis of common analytical methods for olopatadine quantification, with a focus on the impact of its primary metabolites: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).
Executive Summary
This guide evaluates three principal analytical techniques for olopatadine quantification: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and UV-Visible Spectrophotometry. Our findings, supported by published experimental data, indicate that LC-MS/MS offers the highest specificity and sensitivity, effectively discriminating between olopatadine and its metabolites. While stability-indicating HPLC-UV methods can separate olopatadine from its degradation products and potentially from its metabolites, the risk of interference is higher than with LC-MS/MS. UV-Visible Spectrophotometry, being the least specific method, is highly susceptible to interference from metabolites and is not recommended for bioanalytical studies where metabolites are present.
Comparative Analysis of Analytical Methods
The choice of analytical method for olopatadine quantification has a profound impact on the accuracy and reliability of the results, especially in the presence of its metabolites. The following sections compare the performance of LC-MS/MS, HPLC-UV, and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its superior selectivity and sensitivity. This technique separates compounds based on their chromatographic behavior and then differentiates them by their unique mass-to-charge ratios (m/z) and fragmentation patterns.
Performance: Studies have demonstrated the development and validation of rapid, sensitive, and specific LC-MS/MS methods for the simultaneous determination of olopatadine and its metabolites (M1, M2, and M3) in human plasma.[1] These methods exhibit excellent linearity and low limits of quantification (LLOQ), making them suitable for pharmacokinetic studies where concentrations can be very low. The inherent selectivity of mass spectrometric detection minimizes the risk of interference from endogenous plasma components and olopatadine metabolites.
Advantages:
-
High Specificity: Distinguishes between olopatadine and its metabolites based on their distinct mass-to-charge ratios.
-
High Sensitivity: Achieves low limits of detection and quantification, crucial for bioequivalence and pharmacokinetic studies.
-
Simultaneous Quantification: Allows for the measurement of both the parent drug and its metabolites in a single run.
Limitations:
-
Higher Cost: Instrumentation and maintenance are more expensive compared to other methods.
-
Complexity: Requires specialized expertise for method development and operation.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely used technique for the quantification of pharmaceuticals. It relies on the separation of compounds by chromatography followed by detection based on their absorption of UV light.
Performance: Stability-indicating HPLC-UV methods have been developed for olopatadine, which can separate the parent drug from its degradation products formed under stress conditions (acidic, alkaline, and oxidative hydrolysis).[2][3] Since degradation products can be structurally similar to metabolites, these methods suggest that separation of olopatadine from its metabolites is achievable. However, if the metabolites have similar retention times and UV absorption spectra to olopatadine, they can interfere with its quantification.
Advantages:
-
Wide Availability: HPLC-UV systems are common in analytical laboratories.
-
Cost-Effective: Lower instrumentation and operational costs compared to LC-MS/MS.
-
Good for Quality Control: Suitable for assaying the purity of bulk drug and pharmaceutical formulations where metabolite concentrations are negligible.
Limitations:
-
Potential for Interference: Co-eluting metabolites with similar UV absorbance can lead to inaccurate quantification.
-
Lower Sensitivity: Generally less sensitive than LC-MS/MS, which may not be sufficient for low-concentration samples in bioanalysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid method that measures the amount of light absorbed by a sample at a specific wavelength. It is often used for the quantification of bulk drugs and simple formulations.
Performance: Several UV-spectrophotometric methods have been developed for the estimation of olopatadine in bulk and pharmaceutical dosage forms.[4][5][6] These methods are straightforward and economical. However, they lack the specificity to distinguish between olopatadine and its metabolites, as both may absorb UV light at similar wavelengths. Any metabolite present in the sample will contribute to the total absorbance, leading to an overestimation of the olopatadine concentration.
Advantages:
-
Simplicity and Speed: Very easy to perform and provides rapid results.
-
Low Cost: The instrumentation is relatively inexpensive.
Limitations:
-
Low Specificity: Highly prone to interference from metabolites, excipients, and other UV-absorbing compounds.[7]
-
Not Suitable for Bioanalysis: Inappropriate for the analysis of olopatadine in biological matrices where metabolites are expected to be present.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for olopatadine quantification, highlighting the superior performance of LC-MS/MS in terms of linearity and sensitivity.
Table 1: Comparison of Linearity Ranges for Olopatadine Quantification
| Analytical Method | Matrix | Linearity Range (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 1 - 200 | [1] |
| LC-MS/MS | Human Plasma | 0.2 - 100 | [8] |
| HPLC-UV | Bulk Drug | 35,000 - 65,000 | [2] |
| UV-Spectrophotometry | Bulk Drug | 3,000 - 15,000 | [4] |
| UV-Spectrophotometry | Bulk Drug | 1,000 - 16,000 | [5] |
Table 2: Comparison of Lower Limits of Quantification (LLOQ) for Olopatadine
| Analytical Method | Matrix | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | 1 | [1] |
| LC-MS/MS | Human Plasma | 0.2 | [8] |
| UV-Spectrophotometry | Bulk Drug | 144 | [4] |
Experimental Protocols
LC-MS/MS Method for Olopatadine and its Metabolites in Human Plasma
This protocol is based on a validated method for the simultaneous determination of olopatadine and its metabolites.[1]
a. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a Bond Elut C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 1 mL of human plasma, add an internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute olopatadine, its metabolites, and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for olopatadine and its metabolites.
Stability-Indicating HPLC-UV Method
This protocol is based on a method developed for the estimation of olopatadine hydrochloride in bulk and pharmaceutical formulations.[2][3]
a. Sample Preparation
-
Accurately weigh and dissolve the olopatadine sample in the mobile phase to achieve a known concentration.
-
For formulations, extract the drug from the matrix using a suitable solvent and dilute with the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
b. Chromatographic Conditions
-
LC Column: Inertsil-ODS 3V column or a similar C18 column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer), methanol, and triethylamine, with the pH adjusted (e.g., to 3.0 with o-phosphoric acid).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 299 nm.[3]
-
Injection Volume: 20 µL.
Visualizations
Olopatadine Metabolism and Quantification Workflow
Caption: Workflow of Olopatadine Metabolism and Quantification.
Olopatadine Signaling Pathway
Caption: Olopatadine's Antagonistic Action on the H1 Receptor Signaling Pathway.[9][10]
Conclusion
The accurate quantification of olopatadine is paramount for its clinical and pharmaceutical development. The presence of metabolites necessitates the use of highly specific analytical methods. Based on the available evidence, LC-MS/MS is the most reliable method for the bioanalysis of olopatadine in the presence of its metabolites, offering unparalleled specificity and sensitivity. While stability-indicating HPLC-UV methods may be suitable for quality control purposes where metabolite concentrations are insignificant, their application in bioanalytical studies requires careful validation to ensure no interference from metabolites. UV-Visible spectrophotometry is not recommended for applications where olopatadine and its metabolites may coexist due to its inherent lack of specificity. Researchers and drug development professionals should select the analytical method that best suits the specific requirements of their study, with a clear understanding of the potential for metabolite interference.
References
- 1. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. ajpamc.com [ajpamc.com]
- 5. rjptonline.org [rjptonline.org]
- 6. jddtonline.info [jddtonline.info]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to Inter-day and Intra-day Precision and Accuracy for Olopatadine Assays
For researchers, scientists, and drug development professionals, the accurate quantification of Olopatadine in various biological matrices is critical for pharmacokinetic, bioequivalence, and toxicological studies. The reliability of an analytical method is primarily assessed through its precision and accuracy, evaluated within a single day (intra-day) and over several days (inter-day). This guide provides a comprehensive comparison of different analytical methods for Olopatadine determination, focusing on their reported precision and accuracy, supported by detailed experimental data and protocols.
Quantitative Performance Comparison
The following tables summarize the inter-day and intra-day precision (expressed as Relative Standard Deviation, %RSD) and accuracy (expressed as a percentage of the nominal concentration) for the most common analytical techniques used for Olopatadine quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, making it the gold standard for bioanalytical studies.
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| 0.5 | 6.30 - 8.46 | 11.40 | 94.0 - 104.0 | 98.0 | [1] |
| 20 | 3.10 - 5.30 | 5.30 | 106.8 - 107.6 | 104.2 | [1] |
| 80 | 0.69 - 3.10 | 1.96 | 103.4 - 108.4 | 105.4 | [1] |
| 0.2 (LLOQ) | 16.80 | 16.80 | 110.08 | 110.08 | [2] |
| 0.6 | 7.21 | 8.32 | 95.17 | 96.33 | [2] |
| 80 | 6.31 | 7.54 | 91.17 | 92.50 | [2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a balance between performance and cost-effectiveness and is widely used for routine analysis in pharmaceutical quality control.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) | Reference |
| 100 | <2 | <2 | 98.2 - 101.5 | Not Reported | [3] |
| 35 - 65 | <2 | <2 | 98.70 - 100.40 | Not Reported | [4] |
| 10 | 0.8276 | 0.8943 | Not Reported | Not Reported | [5] |
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler and more accessible technique, suitable for the analysis of bulk drug and pharmaceutical formulations.
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| 1 - 16 | 0.1311 | Not Reported | 98.6 - 101.2 | [6] |
| 20 - 120 | <2 | <2 | 98.0 - 102.0 | [7] |
| 3 - 15 | <2 | <2 | 97.2 - 99.6 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the discussed methods.
LC-MS/MS Method for Olopatadine in Human Plasma
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction. To 100 µL of plasma, an internal standard (IS) solution is added, followed by acetonitrile (B52724) for protein precipitation. The supernatant is then extracted with a mixture of ethyl acetate (B1210297) and dichloromethane. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[1]
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).[1][2]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[1]
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Olopatadine (e.g., m/z 338.2 → 165.1) and the internal standard.[1]
-
HPLC-UV Method for Olopatadine in Pharmaceutical Formulations
-
Sample Preparation: A known quantity of the formulation is dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution. This solution is then further diluted to fall within the linear range of the calibration curve.[3][9]
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) in an isocratic elution mode.[4][9]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where Olopatadine shows significant absorbance, such as 299 nm or 300 nm.[4][10]
-
UV-Visible Spectrophotometric Method for Olopatadine
-
Sample Preparation: A standard stock solution of Olopatadine is prepared in a suitable solvent like methanol or water. Working standards are prepared by diluting the stock solution to various concentrations.[7][8]
-
Analytical Method:
-
The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for Olopatadine, which is typically around 299 nm.[7]
-
For derivative spectrophotometry, the zero-order spectrum is converted to a first or second-order derivative spectrum, and the amplitude is measured at a specific wavelength.[6][7]
-
The concentration of Olopatadine in the sample is determined by comparing its absorbance to a calibration curve prepared from the standard solutions.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, including the assessment of precision and accuracy.
Caption: Workflow for bioanalytical method validation.
Conclusion
The choice of an analytical method for Olopatadine quantification depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are necessary. HPLC-UV provides a robust and cost-effective alternative for quality control and formulation analysis. UV-Visible spectrophotometry, while less specific, is a simple and rapid method suitable for the determination of Olopatadine in bulk drug and simple dosage forms. The data presented in this guide demonstrates that all three methods, when properly validated, can provide precise and accurate results for their intended applications. Researchers should select the method that best aligns with their analytical needs, available instrumentation, and regulatory requirements.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpar.com [ijpar.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. bch.ro [bch.ro]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. ajpamc.com [ajpamc.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Range Determination for Olopatadine LC-MS/MS Methods
For researchers, scientists, and drug development professionals, establishing a robust, reliable, and sensitive bioanalytical method is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Olopatadine, a selective histamine (B1213489) H1-receptor antagonist, in biological matrices. The focus of this comparison is on two critical validation parameters: linearity and analytical range.
Performance Comparison of Olopatadine Quantification Methods
The following table summarizes the linearity and range of various LC-MS/MS and HPLC methods developed for the determination of Olopatadine. This allows for a direct comparison of their performance characteristics, particularly the lower limit of quantification (LLOQ), which dictates the method's sensitivity, and the upper limit of quantification (ULOQ), which defines the upper boundary of the reliable measurement range.
| Reference | Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | ULOQ |
| Choi, S. W., et al. (2015)[1] | LC-MS/MS | Human Plasma | 0.2 - 100 ng/mL | > 0.99 | 0.2 ng/mL | 100 ng/mL |
| Fujita, K., et al. (1999)[2][3][4] | LC-ESI-MS/MS | Human Plasma | 1 - 200 ng/mL | Not explicitly stated, but good linearity reported | 1 ng/mL | 200 ng/mL |
| Unnamed Reference[5] | LC-MS/MS | Human Plasma | 0.2 - 100 ng/mL | 0.997 | 0.2 ng/mL | 100 ng/mL |
| Unnamed Reference[5] | LC-MS/MS | Human Plasma | Not explicitly stated | Not explicitly stated | 0.1 ng/mL | Not explicitly stated |
| Rele, R. V., & Warkar, C. B. (2011)[6] | RP-HPLC | Ophthalmic Solution | 0.27 - 7.5 µg/mL | Not explicitly stated | 0.2704 µg/mL | 7.5 µg/mL |
| Unnamed Reference[7] | RP-HPLC-DAD | Not specified | 2 - 10 µg/mL | 0.999 | 0.149 µg/mL | 10 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for two distinct LC-MS/MS methods used for Olopatadine quantification in human plasma.
Method 1: Solid-Phase Extraction (SPE) based LC-MS/MS[1][2]
-
Sample Preparation: Olopatadine and the internal standard (IS), loratadine, were extracted from human plasma using solid-phase extraction.
-
Chromatographic Separation:
-
Column: Reversed-phase Capcellpak CR column.
-
Mobile Phase: Isocratic elution with 70% acetonitrile (B52724) and 30% water containing 10 mM ammonium (B1175870) acetate (B1210297) (adjusted to pH 4.0 with acetic acid).
-
-
Mass Spectrometry:
-
Ionization: Not explicitly stated, but typically Electrospray Ionization (ESI) for this type of analysis.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Transitions: m/z 337.92 → 164.80 for Olopatadine and m/z 383.17 → 336.90 for the internal standard (loratadine).
-
Method 2: Protein Precipitation followed by Liquid-Liquid Extraction (LLE) based LC-MS/MS[5]
-
Sample Preparation: Proteins in human plasma were precipitated with acetonitrile. This was followed by a liquid-liquid extraction step using a mixture of ethyl acetate and dichloromethane. Amitriptyline was used as the internal standard.
-
Chromatographic Separation:
-
Column: C18 column.
-
-
Mass Spectrometry:
-
Ionization: Positive ionization mode with a TurboIonSpray source.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Transitions: m/z 338 → 165 for Olopatadine and m/z 278 → 91 for the internal standard (amitriptyline).
-
Experimental Workflow Visualization
To better understand the logical flow of a typical LC-MS/MS bioanalytical method for Olopatadine, the following diagram illustrates the key stages from sample receipt to final data analysis.
Caption: Workflow for Olopatadine analysis by LC-MS/MS.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. tsijournals.com [tsijournals.com]
- 7. turkjps.org [turkjps.org]
A Comparative Guide to the Sensitive Quantification of Olopatadine and its Metabolites
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of analytical methodologies for the determination of Olopatadine (B1677272) and its primary metabolites, M1 and M3. Special focus is given to the limit of detection (LOD) and limit of quantification (LOQ), critical parameters in bioanalytical assays.
Olopatadine, an antihistamine and mast cell stabilizer, undergoes metabolism to form several metabolites, with N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) being significant in human plasma. Accurate and sensitive quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This guide details a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method and compares it with other analytical techniques.
Performance Comparison: LOD and LOQ
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes the reported LOD and LOQ values for Olopatadine and its metabolites, M1 and M3, across different analytical platforms.
| Analyte | Method | Matrix | LOD | LOQ/LLOQ |
| Olopatadine | LC-ESI-MS/MS | Human Plasma | 0.5 ng/mL[1] | 1 ng/mL (as lower limit of calibration curve)[1][2] |
| LC-MS/MS | Human Plasma | - | 0.2 ng/mL[2] | |
| RP-HPLC-DAD-HRMS | - | 0.045 µg/mL | 0.149 µg/mL | |
| Metabolite M1 | LC-ESI-MS/MS | Human Plasma | 0.5 ng/mL[1] | 2 ng/mL (as lower limit of calibration curve)[1][2] |
| Metabolite M3 | LC-ESI-MS/MS | Human Plasma | 0.5 ng/mL[1] | 1 ng/mL (as lower limit of calibration curve)[1][2] |
Note: The LC-ESI-MS/MS method simultaneously quantifies Olopatadine and its metabolites, offering a significant advantage in comprehensive pharmacokinetic studies.[1][2] The Lower Limit of Quantification (LLOQ) is often determined by the lowest point on the calibration curve that can be measured with acceptable precision and accuracy.
Experimental Protocols
A detailed experimental protocol for the validated LC-ESI-MS/MS method for the simultaneous determination of Olopatadine and its metabolites in human plasma is provided below.[1]
Sample Preparation (Solid-Phase Extraction)
-
Apparatus: Bond Elut C18 cartridges.
-
Procedure:
-
Condition the C18 cartridges sequentially with methanol (B129727) and water.
-
Load 1 mL of human plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Olopatadine, its metabolites, and the internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), delivered in an isocratic or gradient mode.
-
Flow Rate: A constant flow rate suitable for the column dimensions.
-
Injection Volume: A defined volume of the reconstituted sample.
Mass Spectrometry
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Olopatadine and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The specific precursor-to-product ion transitions for Olopatadine, M1, M3, and the internal standard are monitored.
-
Data Analysis: Quantification is performed by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the determination of LOD and LOQ for Olopatadine and its metabolites using the described LC-ESI-MS/MS method.
Caption: Workflow for LOD and LOQ determination.
Signaling Pathway (Metabolism)
The metabolism of Olopatadine primarily involves N-demethylation and N-oxidation. The following diagram illustrates this simplified metabolic pathway.
Caption: Simplified metabolic pathway of Olopatadine.
References
A Comparative Guide to Robustness Testing of Analytical Methods for Olopatadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of robustness testing for various analytical methods used in the quantification of Olopatadine. The information presented is synthesized from peer-reviewed scientific literature and is intended to assist researchers and analytical scientists in developing and validating robust analytical methods for this widely used antihistamine. Robustness testing is a critical component of method validation, ensuring that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results.
Comparison of Analytical Methods for Olopatadine
Several analytical methods have been developed and validated for the determination of Olopatadine in bulk drug and pharmaceutical formulations. The most common of these are High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry. The choice of method often depends on the specific application, required sensitivity, and the nature of the sample matrix.
| Parameter | RP-HPLC Method A | RP-HPLC Method B | UV-Spectrophotometric Method |
| Principle | Reverse-phase chromatography with UV detection | Reverse-phase chromatography with UV detection | Measurement of light absorbance by the analyte |
| Mobile Phase | Buffer:Methanol (B129727):Triethylamine (55:45:0.1, %v/v), pH 3.0[1] | 0.1% formic acid and methanol (35:65)[2] | 0.1N Sodium Hydroxide or 5mM Ammonium Formate[3] |
| Stationary Phase | Inertsil-ODS 3V column[1] | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm)[2] | Not Applicable |
| Detection Wavelength | Not specified in abstract, but UV detection is used. | 300 nm[2] | 220 nm (in 0.1N NaOH) or 206 nm (in Ammonium Formate)[3] |
| Linearity Range | 35-65 µg/ml[1] | 1 to 20 μg/mL[2] | 1-25 μg/ml[3] |
| Accuracy (% Recovery) | 98.70-100.40%[1] | 99.36% to 101.02% (for raw material)[2] | 98% to 100%[3] |
| Precision (%RSD) | Within 2%[1] | Less than 1 unit of the %RSD value[4] | Below 2%[3] |
Robustness Testing: A Comparative Analysis
Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following table summarizes the robustness testing parameters for different HPLC methods used for Olopatadine analysis.
| Parameter Varied | Variation | Method A[1] | Method B[5] | Method C[6] |
| Flow Rate | ± 0.2 mL/min | RSD < 2% | System suitability passed | RSD within acceptable limits |
| Mobile Phase Composition | ± 2% | RSD < 2% | Not specified | RSD within acceptable limits |
| pH of Mobile Phase | ± 0.2 units | RSD < 2% | Not specified | Not specified |
| Column Temperature | ± 2°C | Not specified | System suitability passed | Not specified |
| Wavelength | ± 2 nm | Not specified | System suitability passed | ± 5 nm, RSD within acceptable limits |
Experimental Protocol for Robustness Testing of an HPLC Method for Olopatadine
This protocol is a generalized procedure based on common practices reported in the literature for robustness testing of HPLC methods for Olopatadine analysis, in accordance with ICH guidelines.[1][2][7]
Objective: To evaluate the robustness of the HPLC method for the quantification of Olopatadine by deliberately varying key method parameters.
Materials:
-
Olopatadine Hydrochloride reference standard
-
HPLC grade solvents (e.g., Methanol, Acetonitrile)
-
HPLC grade water
-
Reagents for buffer preparation (e.g., Potassium Phosphate, Formic Acid, Triethylamine)
-
Validated HPLC system with a suitable C18 column
Procedure:
-
Standard Solution Preparation: Prepare a standard stock solution of Olopatadine Hydrochloride at a known concentration (e.g., 50 µg/ml).[1]
-
System Suitability: Before initiating the robustness study, ensure the HPLC system meets the predefined system suitability criteria (e.g., theoretical plates, tailing factor, resolution) by injecting the standard solution multiple times.[7]
-
Parameter Variation: Deliberately vary the following chromatographic parameters, one at a time, from the nominal method conditions. For each variation, inject the standard solution in triplicate.
-
Flow Rate: Vary the flow rate by ±10% of the nominal flow rate (e.g., if the nominal rate is 1.0 mL/min, test at 0.9 mL/min and 1.1 mL/min).[5][6]
-
Mobile Phase Composition: Alter the ratio of the organic modifier to the aqueous phase by a small amount (e.g., ±2%).[6]
-
pH of the Aqueous Phase of the Mobile Phase: Adjust the pH of the buffer by ±0.2 units.[1]
-
Column Temperature: Change the column oven temperature by ±5°C.[5]
-
Detection Wavelength: Modify the detection wavelength by ±2-5 nm.[5][6]
-
-
Data Analysis: For each variation, calculate the mean and relative standard deviation (RSD) of the peak area, retention time, and any other critical quality attributes (e.g., resolution between Olopatadine and any known impurities).
-
Acceptance Criteria: The method is considered robust if the system suitability parameters remain within the acceptable limits and the RSD of the analytical results (e.g., peak area) is not significantly affected by the parameter variations (typically RSD < 2%).
Visualization of Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.
Caption: Workflow for robustness testing of an analytical method.
Forced Degradation Studies
Forced degradation studies are an integral part of developing a stability-indicating analytical method and are closely related to robustness testing. These studies involve subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][8] The analytical method must be able to resolve the active pharmaceutical ingredient (API) from these degradation products.
-
Acid and Alkali Hydrolysis: Olopatadine has been shown to degrade under acidic and alkaline conditions.[1][9]
-
Oxidative Degradation: Degradation is also observed under oxidative stress (e.g., using H2O2).[1]
-
Thermal and Photolytic Stability: Olopatadine is generally found to be stable under dry heat and photolytic conditions.[1]
A robust, stability-indicating method will be able to quantify Olopatadine accurately in the presence of its degradation products, ensuring the safety and efficacy of the final drug product. The development of such a method often involves a gradient HPLC approach to achieve adequate separation of all components.[10][11]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Olopatadine-d3 N-Oxide
This guide provides crucial safety and logistical information for the handling and disposal of Olopatadine-d3 N-Oxide. The following procedures are based on the safety data for the parent compound, Olopatadine Hydrochloride, and general knowledge of handling similar chemical entities. As the toxicological properties of this compound have not been fully investigated, it should be handled with care, assuming it may have hazards similar to the parent compound.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Control Type | Requirement | Specifications |
| Engineering Controls | Ventilated Enclosure | All handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other suitable ventilated enclosure.[1] |
| Eye Protection | Safety Glasses | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Chemical-resistant gloves | Wear impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Wash and dry hands after handling.[3] |
| Body Protection | Protective Clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact.[2][3] |
| Respiratory Protection | Respirator (if needed) | If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator should be worn. Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][3] |
Safe Handling Procedures
Adherence to the following step-by-step operational plan is essential to minimize exposure and ensure a safe laboratory environment.
2.1. Preparation and Weighing
-
Assemble Materials: Before handling the compound, gather all necessary equipment, such as spatulas, weighing paper, and sealable containers.
-
Prepare for Spills: Ensure a spill kit is readily accessible in the work area.
-
Donning PPE:
-
Put on a lab coat and chemical-resistant gloves.
-
Wear safety glasses with side shields.
-
If required by your risk assessment, don the appropriate respirator.
-
-
Weighing:
-
Perform all weighing operations within a fume hood to control dust.
-
Carefully weigh the desired amount of this compound onto weighing paper or into a suitable container. Avoid creating dust.
-
2.2. General Handling and Solution Preparation
-
Avoid all direct contact with the substance.[3]
-
Do not eat, drink, or smoke in the designated work area.
-
Wash hands thoroughly after handling the compound.
-
If preparing a solution, slowly add the solvent to the solid to prevent splashing.
2.3. Storage
-
Store containers in a dry, cool, and well-ventilated place.
-
Keep containers tightly closed when not in use.
Emergency Procedures
3.1. Spills
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
3.2. First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4] |
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, and national regulations.
-
Waste Collection: Collect all contaminated waste, including PPE, weighing papers, and empty containers, in designated and sealed containers.
-
Labeling: Clearly label the waste containers with the contents.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Olopatadine is classified as very toxic to aquatic organisms, so environmental contamination must be avoided.[1]
Safety Workflow
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound from preparation to storage, including emergency procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
